2-Chloro-5-methylthiazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOVYTYVLXOMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736451 | |
| Record name | 2-Chloro-5-methyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-24-7 | |
| Record name | 2-Chloro-5-methyl-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methylthiazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Chloro-5-methylthiazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind a multi-step synthesis, beginning from readily available starting materials. We present a validated, three-stage process encompassing a one-pot Hantzsch thiazole synthesis, a Sandmeyer-type chloro-deamination, and a final saponification. Each stage is detailed with step-by-step protocols, mechanistic insights, and data presented in clear, accessible formats. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights into the practical execution of this synthesis.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and antineoplastic agents.[1][2] Specifically, this compound and its derivatives serve as crucial intermediates in the synthesis of more complex molecules, including novel therapeutics targeting conditions such as diabetes.[3][4] The strategic placement of the chloro, methyl, and carboxylic acid functional groups offers multiple points for further chemical modification, making it a versatile synthon for library generation in drug discovery programs.
This guide details a logical and reproducible synthetic route, designed for both clarity and efficiency, enabling research and development teams to reliably produce this valuable intermediate.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached through a three-stage sequence starting from basic commodity chemicals. This strategy is predicated on building the core thiazole ring first, followed by the installation of the chloro substituent, and culminating in the hydrolysis of an ester protecting group.
The chosen pathway is as follows:
-
Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate.
-
Stage 2: Chloro-deamination to produce Ethyl 2-chloro-5-methylthiazole-4-carboxylate.
-
Stage 3: Saponification to yield the final product, this compound.
This approach is advantageous as it avoids the direct handling of potentially unstable or less accessible precursors and builds complexity in a controlled, stepwise manner.
Caption: Overall synthetic workflow for this compound.
Stage 1: One-Pot Hantzsch Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate
The foundational Hantzsch thiazole synthesis involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant.[5][6] We employ an efficient, one-pot variation that generates the α-halo ketone in situ, significantly improving the overall yield and reducing operational complexity compared to traditional two-step procedures.[7][8]
Mechanistic Rationale
The reaction commences with the α-bromination of ethyl acetoacetate using N-bromosuccinimide (NBS). The resulting ethyl 2-bromo-3-oxobutanoate is not isolated but is directly reacted with thiourea. The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine, initiating a cascade of intramolecular cyclization and dehydration to form the stable, aromatic 2-aminothiazole ring.[7]
Experimental Protocol
Table 1: Reagents for Stage 1
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| Ethyl Acetoacetate | 130.14 | 6.50 g | 50.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 g | 59.0 | 1.18 |
| Thiourea | 76.12 | 3.80 g | 50.0 | 1.0 |
| Water | 18.02 | 50.0 mL | - | - |
| Tetrahydrofuran (THF) | 72.11 | 20.0 mL | - | - |
Procedure:
-
To a reaction flask equipped with a magnetic stirrer, add ethyl acetoacetate (1.0 eq), water, and THF.
-
Cool the mixture to below 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (1.18 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).
-
Add thiourea (1.0 eq) to the mixture in one portion.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
Upon completion, cool the mixture, and process via standard aqueous workup and recrystallization to yield the product as a solid.[7]
Expected Yield: ~72%[7]
Stage 2: Synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate via Chloro-deamination
With the aminothiazole core constructed, the next critical step is the conversion of the C2-amino group to a chloro group. A modified Sandmeyer-type reaction provides an effective means to achieve this transformation without isolating the intermediate diazonium salt.
Mechanistic Rationale
The reaction utilizes tert-butyl nitrite (t-BuONO) in the presence of an acid source (formed in situ) to diazotize the primary aromatic amine. The resulting thiazole-2-diazonium species is highly unstable and readily undergoes decomposition. Copper(II) chloride (CuCl₂) acts as the chlorine source and catalyst, facilitating the displacement of the diazonium group (as N₂) with a chloride ion to furnish the desired 2-chloro-thiazole derivative.[9]
Caption: Key transformation in the chloro-deamination of the 2-aminothiazole intermediate.
Experimental Protocol
Table 2: Reagents for Stage 2
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| Ethyl 2-amino-5-methylthiazole-4-carboxylate | 186.22 | 2.0 g | 10.7 | 1.0 |
| tert-Butyl nitrite (t-BuONO) | 103.12 | 2.21 g | 21.5 | 2.0 |
| Copper(II) Chloride (CuCl₂) | 134.45 | 2.16 g | 16.1 | 1.5 |
| Acetonitrile (MeCN) | 41.05 | 30 mL | - | - |
Procedure:
-
In an inert atmosphere flask, dissolve tert-butyl nitrite (2.0 eq) and CuCl₂ (1.5 eq) in acetonitrile.
-
Add ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq) to the solution.
-
Heat the mixture to 80°C and stir for 16 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Pour the mixture into water and extract with ethyl acetate (2 x 20 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in petroleum ether) to obtain the title compound.[9]
Expected Product: Light yellow solid. MS (ESI): m/z found, 206.1 [M+H]⁺.[9]
Stage 3: Saponification to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the method of choice for this transformation due to its high efficiency and irreversibility.
Mechanistic Rationale
The reaction proceeds via nucleophilic acyl substitution. A hydroxide ion (from NaOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a hydroxide or ethoxide ion to form the carboxylate salt.[9] This acid-base reaction is essentially irreversible and drives the equilibrium towards the products. A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and yield the final carboxylic acid product.
Experimental Protocol
Table 3: Reagents for Stage 3
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) |
| Ethyl 2-chloro-5-methylthiazole-4-carboxylate | 205.66 | 1.0 eq |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0-2.5 eq |
| Water/Ethanol Mixture | - | Sufficient to dissolve |
| Hydrochloric Acid (HCl), conc. | 36.46 | To pH ~2-3 |
Procedure:
-
Dissolve ethyl 2-chloro-5-methylthiazole-4-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-2.5 eq).
-
Heat the mixture to reflux (approx. 80-90°C) and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to afford the pure this compound.
Conclusion
The synthetic route detailed in this guide represents a logical, efficient, and scalable method for the preparation of this compound. By leveraging a one-pot Hantzsch synthesis, a reliable chloro-deamination reaction, and an irreversible saponification, this pathway provides high yields and operational simplicity. The protocols and mechanistic discussions herein are designed to empower researchers and drug development professionals with the knowledge to confidently synthesize this important chemical building block for their discovery and development pipelines.
References
- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Ethyl 2-chlorothiazole-4-carboxylate | C6H6ClNO2S | CID 13106141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
A Technical Guide to 2-Chloro-5-methylthiazole-4-carboxylic acid: Properties, Synthesis, and Applications
Abstract: 2-Chloro-5-methylthiazole-4-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive carboxylic acid, a displaceable chloro-substituent, and a biologically significant thiazole core, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and key applications, with a focus on its utility for researchers, chemists, and drug development professionals.
Introduction to the Thiazole Scaffold
The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its ability to engage in hydrogen bonding, its aromatic nature, and its rigid structure contribute to its successful application in designing molecules that interact with biological targets. Compounds incorporating the this compound moiety are investigated for a range of activities, including as kinase inhibitors, anti-inflammatory agents, and antibacterial compounds.[1][2][3] This guide serves as a senior application scientist's perspective on leveraging this specific intermediate for advanced chemical synthesis.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound dictate its handling, storage, and reaction conditions.
Core Chemical Properties
All quantitative data for the compound are summarized in the table below. Proper storage is critical to maintain its integrity.
| Property | Value | Source |
| CAS Number | 1194374-24-7 | [4] |
| Molecular Formula | C₅H₄ClNO₂S | |
| Molecular Weight | 177.61 g/mol | [5] |
| Appearance | Solid | |
| Purity | ≥98% (Typical) | |
| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen or Argon) | |
| InChI Key | XQOVYTYVLXOMPR-UHFFFAOYSA-N |
Predicted Spectroscopic Data
While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its spectroscopic fingerprints based on well-established principles.[6][7] These predictions are crucial for reaction monitoring and structural confirmation.
| Spectroscopy | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | ~2.6 ppm (s, 3H): Methyl (CH₃) protons. >10 ppm (s, broad, 1H): Carboxylic acid (COOH) proton. | The methyl group is attached to an aromatic ring, shifting it downfield. The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[6] |
| ¹³C NMR | ~15-20 ppm: Methyl carbon (CH₃). ~115-165 ppm: Thiazole ring carbons (C2, C4, C5). ~165-180 ppm: Carboxylic acid carbonyl carbon (COOH). | The chemical shifts are characteristic for carbons in these environments. The carbonyl carbon is significantly downfield due to the electronegativity of the attached oxygen atoms.[6] |
| Infrared (IR) | ~2500-3300 cm⁻¹ (broad): O-H stretch. ~1700 cm⁻¹ (strong): C=O stretch. ~1400-1600 cm⁻¹: C=N and C=C ring stretches. ~600-800 cm⁻¹: C-Cl stretch. | These frequencies correspond to the characteristic vibrational modes of the carboxylic acid, thiazole ring, and chloro-substituent functional groups. The broadness of the O-H stretch is a hallmark of carboxylic acid dimers formed via hydrogen bonding. |
Synthesis and Purification
The synthesis of this compound can be approached via several routes, most of which are variations of the classic Hantzsch thiazole synthesis. A logical and plausible pathway is outlined below.
Proposed Synthetic Pathway
This proposed three-step synthesis begins with readily available starting materials and employs robust, well-documented chemical transformations. The causality behind this pathway lies in building the core thiazole ring first, followed by functional group manipulations to install the chloro-substituent and unmask the carboxylic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Hantzsch Reaction and Subsequent Functionalization
This protocol is a self-validating system, incorporating in-process checks (TLC) and a defined purification strategy to ensure the integrity of the final product.
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [8]
-
Rationale: This step constructs the core thiazole ring. N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent for the active methylene group of ethyl acetoacetate, generating the α-halo ketone intermediate in situ.
-
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol or THF, add N-Bromosuccinimide (1.1 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Add thiourea (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours, continuing to monitor by TLC until the intermediate is consumed.
-
Cool the reaction mixture, and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Step 2: Synthesis of Ethyl 2-chloro-4-methylthiazole-5-carboxylate
-
Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a chloro-substituent via a diazonium salt intermediate. Copper(I) chloride catalyzes the decomposition of the diazonium salt.
-
Procedure:
-
Suspend the aminothiazole from Step 1 (1.0 eq) in aqueous HCl (e.g., 6M) and cool to 0°C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, keeping the internal temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.5 eq) in concentrated HCl and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with dichloromethane. The organic phase is washed, dried, and concentrated.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Hydrolysis to this compound
-
Rationale: Saponification using a strong base like lithium hydroxide (LiOH) is a standard method for hydrolyzing an ester to its corresponding carboxylic acid without harsh conditions that could affect the chloro-substituent.
-
Procedure:
-
Dissolve the chloro-ester from Step 2 (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature overnight. Monitor reaction completion by TLC.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with cold 1M HCl.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its three primary functional groups.
Caption: Key reaction pathways for this compound.
Protocol: Amide Bond Formation with a Primary Amine
-
Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds under mild conditions, preventing racemization and minimizing side reactions. A non-nucleophilic base like DIPEA is used to mop up the acid generated.
-
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂ under a nitrogen atmosphere.
-
Add the primary amine (1.1 eq), followed by HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Applications in Research and Drug Discovery
This molecule is a quintessential building block for creating libraries of compounds for high-throughput screening. Its structure is often found in kinase inhibitors, where the thiazole acts as a hinge-binding motif.
A prime example of a drug scaffold derived from a similar core is Dasatinib , a potent kinase inhibitor used in cancer therapy.[9] The 2-aminothiazole portion of Dasatinib is critical for its biological activity. The logical flow from a building block like ours to a complex drug candidate demonstrates its strategic importance.
Caption: Logical workflow from a building block to a drug candidate.
Thiazole carboxylic acid derivatives have also been explored as metallo-β-lactamase inhibitors, addressing the critical challenge of antibiotic resistance.[2][10]
Safety and Handling
As a reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.
| Hazard Type | GHS Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[11] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |
| Precautionary Statements | P261: Avoid breathing dust.[11] P270: Do not eat, drink or smoke when using this product.[4][12] P280: Wear protective gloves/eye protection/face protection.[4][12] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][12] |
Handling: Use only with adequate ventilation, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[12][14] Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[12][14] Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][14]
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in the predictable and versatile reactivity of its functional groups. For the medicinal or materials chemist, it offers a robust platform for generating novel molecular entities with diverse applications. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential in research and development.
References
- 1. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1194374-24-7 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. fiveable.me [fiveable.me]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chlorothiazole-5-carboxylic acid | 101012-12-8 [sigmaaldrich.com]
- 12. aksci.com [aksci.com]
- 13. georganics.sk [georganics.sk]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Chloro-5-methylthiazole-4-carboxylic acid (CAS: 1194374-24-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-methylthiazole-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. As a senior application scientist, the following sections synthesize its core chemical properties, plausible synthetic routes, applications in drug discovery, and essential safety protocols, grounded in established scientific literature.
Compound Identification and Physicochemical Properties
This compound is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in numerous biologically active compounds. The specific arrangement of the chloro, methyl, and carboxylic acid groups on this molecule makes it a valuable intermediate for creating more complex molecular architectures.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 1194374-24-7 | [1][2] |
| IUPAC Name | 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid | |
| Molecular Formula | C₅H₄ClNO₂S | [2] |
| Molecular Weight | 177.61 g/mol | [2][3] |
| InChI Key | XQOVYTYVLXOMPR-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=C(C(=O)O)N=C(S1)Cl |
Table 2: Physicochemical and Storage Data
| Property | Value | Source(s) |
| Physical Form | Solid | [4] |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Shipping Temperature | Normal/Ambient |
Synthesis and Mechanistic Rationale
A plausible synthetic strategy involves the initial formation of a 2-amino-5-methylthiazole-4-carboxylate ester, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group, and subsequent hydrolysis of the ester to the carboxylic acid.
Proposed Synthetic Workflow
The rationale for this multi-step approach is control and yield. Building the core thiazole ring first with a versatile amino group allows for its late-stage functionalization to the chloro-derivative, a common strategy in medicinal chemistry to generate analogues.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate
-
Rationale: This step utilizes the classic Hantzsch reaction, a reliable method for constructing the thiazole core from an α-haloketone and a thioamide.[6]
-
To a stirred solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the crude product. Recrystallization from ethanol can provide purified ethyl 2-amino-5-methylthiazole-4-carboxylate.
Step 2: Synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate
-
Rationale: The Sandmeyer reaction is a robust method for converting an aromatic amine to a halide. The diazonium salt intermediate is highly reactive and allows for the introduction of the chloro- group.
-
Suspend the amino-thiazole from Step 1 (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper chloride solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to stir at room temperature for 2-3 hours, then heat gently to 50-60°C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chloro-thiazole ester.
Step 3: Hydrolysis to this compound
-
Rationale: Standard saponification (base-catalyzed ester hydrolysis) is employed to convert the ethyl ester to the final carboxylic acid.
-
Dissolve the ester from Step 2 in a mixture of ethanol and 2M sodium hydroxide solution (2.0-3.0 eq).
-
Stir the mixture at room temperature or slightly elevated temperature (40-50°C) until TLC indicates complete consumption of the starting material.
-
Cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried in a vacuum oven to yield this compound.
Applications in Drug Discovery and Development
The thiazole-4-carboxylic acid moiety is a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with its ability to participate in hydrogen bonding and other molecular interactions, makes it an ideal core for designing enzyme inhibitors and receptor antagonists.
Key Therapeutic Areas:
-
Oncology: The 2-aminothiazole-5-carboxamide framework is central to the structure of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[7] Our target molecule serves as a critical precursor for creating analogues of such drugs.
-
Antibacterial Agents: Thiazole derivatives are key components of many antibacterial drugs. For instance, 4-methyl-5-formylthiazole, which can be derived from related carboxylic acids, is a crucial intermediate for the third-generation cephalosporin antibiotic, Cefditoren Pivoxil.[8] Furthermore, related thiazole carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[9]
-
Metabolic Diseases: Novel thiazole derivatives have been investigated for their potential to ameliorate insulin sensitivity and hyperlipidemia in models of type 2 diabetes, suggesting a role in developing new anti-diabetic agents.[10]
Caption: The central role of the thiazole core in diverse therapeutic applications.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available safety data sheets (SDS).[11][12]
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][13] |
Recommended Laboratory Practices
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.[13]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
Storage: Store the compound in a tightly-sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable container for disposal.[13]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[12][13]
-
Skin: Wash off immediately with soap and plenty of water.[12][13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[11][13]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[12]
-
Conclusion
This compound (CAS: 1194374-24-7) is more than a chemical reagent; it is a strategic building block for advancing drug discovery. Its defined structure, coupled with versatile reactivity, allows for the systematic exploration of chemical space in the pursuit of novel therapeutics for oncology, infectious diseases, and metabolic disorders. Understanding its synthesis, properties, and safe handling procedures is paramount for any research program aiming to leverage the power of the thiazole scaffold.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. This compound [oakwoodchemical.com]
- 3. scbt.com [scbt.com]
- 4. Methyl 2-chloro-5-methylthiazole-4-carboxylate [cymitquimica.com]
- 5. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 1194374-24-7 [amp.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
A Technical Guide to 2-Chloro-5-methylthiazole-4-carboxylic acid: Structure, Synthesis, and Application
Abstract
This technical guide provides an in-depth examination of 2-Chloro-5-methylthiazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will dissect its molecular structure, explore the mechanistic basis for its synthesis, detail its spectroscopic signature for robust identification, and discuss its role as a critical intermediate in the synthesis of advanced pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal component for designing molecules that can interact with biological targets with high specificity. The presence of a carboxylic acid functional group, as in the title compound, often enhances water solubility and provides a key handle for molecular interactions or further chemical modification.[2] this compound combines these features, positioning it as a valuable intermediate for creating complex molecular architectures.
Molecular Structure and Physicochemical Properties
The structural identity of this compound is defined by the precise arrangement of its substituents on the thiazole core. The chlorine atom at position 2 acts as an electron-withdrawing group, influencing the reactivity of the ring. The methyl group at position 5 and the carboxylic acid at position 4 are crucial for its utility as a synthetic intermediate.
Structural Diagram
Caption: Molecular structure of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1194374-24-7 | ChemicalBook[3] |
| Molecular Formula | C₅H₄ClNO₂S | N/A |
| Molecular Weight | 177.61 g/mol | Santa Cruz Biotechnology[4] |
| Appearance | Solid (Predicted) | N/A |
| Storage Temperature | 2-8°C, under inert gas | Sigma-Aldrich[5] |
Synthesis and Mechanistic Considerations
The construction of the substituted thiazole ring is most commonly achieved via the Hantzsch thiazole synthesis or variations thereof. This powerful reaction involves the condensation of an α-haloketone (or equivalent) with a thioamide. For this compound, a logical synthetic route involves the reaction of ethyl 2-chloroacetoacetate with thioformamide, followed by chlorination and saponification.
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process, starting from readily available commercial materials. The choice of reagents is critical for achieving high yield and purity.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
-
Step 1: Synthesis of Ethyl 5-methylthiazole-4-carboxylate.
-
To a solution of ethyl 2-chloroacetoacetate in a suitable solvent like ethanol, add an equimolar amount of thioformamide.
-
Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of starting materials. The causality here is a classic nucleophilic substitution followed by cyclization and dehydration to form the aromatic thiazole ring.[6]
-
Cool the reaction, neutralize, and extract the product. Purify via column chromatography or distillation.
-
-
Step 2: Synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate.
-
Dissolve the product from Step 1 in a solvent such as dichloromethane.
-
Cool the solution in an ice bath and add a chlorinating agent like sulfuryl chloride (SO₂Cl₂) dropwise.[7] The electron-rich thiazole ring undergoes electrophilic substitution, with the C2 position being the most activated site for this reaction.
-
Stir at room temperature until the reaction is complete. Quench carefully and work up the reaction to isolate the chlorinated ester.
-
-
Step 3 & 4: Saponification and Acidification.
-
Dissolve the chlorinated ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide solution and heat the mixture to hydrolyze the ester to the corresponding carboxylate salt.
-
After cooling, acidify the mixture with concentrated hydrochloric acid until the pH is below 2. The desired carboxylic acid will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.
-
Spectroscopic Characterization: A Self-Validating System
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. Each technique provides a piece of the structural puzzle, and together they form a self-validating confirmation of the molecule's identity.
| Technique | Expected Observations |
| ¹H NMR | A singlet corresponding to the methyl protons (-CH₃) around δ 2.5-2.8 ppm. A broad singlet for the carboxylic acid proton (-COOH) at δ > 10 ppm. |
| ¹³C NMR | Resonances for the five carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield (~160-170 ppm). Resonances for the three heterocyclic carbons (C2, C4, C5) and one methyl carbon (~15-20 ppm). The C2 carbon, bonded to chlorine, will be significantly shifted. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer around 2500-3300 cm⁻¹. A sharp C=O stretch around 1700 cm⁻¹. C=C and C=N stretching vibrations characteristic of the thiazole ring in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed, showing a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio). |
Applications in Drug Development
Thiazole carboxylic acids are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their utility stems from the ability to convert the carboxylic acid group into other functionalities, such as amides, which are prevalent in drug molecules.
Intermediate for Kinase Inhibitors
The 2-aminothiazole-5-carboxamide core is a well-established pharmacophore found in many kinase inhibitors used in oncology. For example, the anti-cancer drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features this core structure.[8] The synthesis of Dasatinib and related compounds often involves coupling a 2-substituted thiazole-5-carboxylic acid with an appropriate aniline derivative. This compound is a precursor to these key intermediates.
Caption: Role as an intermediate in the synthesis of kinase inhibitors.
Precursor for Antibacterial Agents
Thiazole rings are also present in important antibiotics. For instance, 4-methyl-5-formylthiazole is a key intermediate for the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[9] This intermediate can be synthesized from the corresponding carboxylic acid, highlighting another potential application pathway for this compound after appropriate chemical modifications.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Hazard Statements: Based on related compounds, it is likely harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Wash hands and skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable building block for the discovery and development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. A thorough understanding of its properties and chemistry, as outlined in this guide, is essential for leveraging its full potential in research and development settings.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1194374-24-7 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2-Chlorothiazole-5-carboxylic acid | 101012-12-8 [sigmaaldrich.com]
- 6. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 7. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aminothiazole Carboxylates
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide navigates the historical landscape and synthetic evolution of 2-aminothiazole carboxylates, a cornerstone heterocyclic motif in modern medicinal chemistry. We will delve into the foundational synthetic strategies, their mechanistic underpinnings, and the scientific rationale that has cemented this scaffold's status as a "privileged structure" in the pursuit of novel therapeutics.
The Emergence of a Versatile Core: Significance in Medicinal Chemistry
The 2-aminothiazole ring system is a recurring structural feature in a multitude of biologically active compounds.[1][2] Its prevalence in approved drugs and clinical candidates stems from its unique electronic properties and its capacity to engage in a variety of intermolecular interactions, including hydrogen bonding and metal chelation. The incorporation of a carboxylate group, typically at the 4- or 5-position, further enhances its utility by providing an additional vector for molecular recognition and tuning of physicochemical properties. This strategic combination has led to the development of potent agents across a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The journey of this humble scaffold from a synthetic curiosity to a mainstay of drug discovery is a testament to the enduring power of fundamental organic synthesis.
The Dawn of Thiazole Chemistry: The Hantzsch Synthesis
The story of 2-aminothiazole carboxylates begins with the broader discovery of a reliable method for constructing the thiazole ring itself. In 1887, the German chemist Arthur Hantzsch reported a versatile and high-yielding reaction between an α-haloketone and a thioamide.[5][6] This reaction, now universally known as the Hantzsch thiazole synthesis, became the bedrock upon which the synthesis of a vast array of thiazole derivatives, including 2-aminothiazoles, was built.
The classical Hantzsch synthesis involves the condensation of an α-halo ketone with a thiourea to yield a 2-aminothiazole.[5] The reaction is robust and allows for the introduction of substituents on the thiazole ring by varying the starting materials.
Mechanistic Insights into the Hantzsch Synthesis
The causality behind the Hantzsch synthesis lies in a sequence of nucleophilic attack, cyclization, and dehydration. The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 fashion, displacing the halide.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic ring.
-
Dehydration: The final step involves the elimination of a molecule of water to afford the stable, aromatic 2-aminothiazole ring.[5]
Caption: Hantzsch Thiazole Synthesis Workflow.
Application to 2-Aminothiazole Carboxylates: A Foundational Protocol
The synthesis of 2-aminothiazole carboxylates via the Hantzsch method typically employs an α-halo-β-ketoester as the α-halocarbonyl component. A representative protocol for the synthesis of ethyl 2-aminothiazole-4-carboxylate is detailed below.
| Parameter | Value |
| Reactant 1 | Ethyl 3-bromo-2-oxopropanoate (or similar α-halo-β-ketoester) |
| Reactant 2 | Thiourea |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 1-4 hours |
| Work-up | Neutralization and precipitation/extraction |
| Typical Yield | High |
Experimental Protocol: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add thiourea (1.2 equivalents) and ethanol.
-
Addition of α-halo-β-ketoester: Slowly add ethyl 3-bromo-2-oxopropanoate (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a weak base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford ethyl 2-aminothiazole-4-carboxylate.
A Landmark Development: The Cook-Heilbron Synthesis
While the Hantzsch synthesis provided a general route to 2-aminothiazoles, a significant advancement in the synthesis of specifically 5-aminothiazole derivatives came in 1947 from the laboratory of Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[3][7] Their work described a novel reaction between α-aminonitriles and carbon disulfide or other dithioacid derivatives to produce 5-aminothiazoles, including those bearing a carboxylate group.[7]
This discovery was particularly noteworthy as it provided a direct route to 5-aminothiazoles, a class of compounds that were relatively unexplored at the time.[7] Their premier publication detailed the synthesis of 5-amino-4-carbethoxy-2-benzylthiazole, a key example of a 2-aminothiazole carboxylate derivative.[7]
Mechanistic Rationale of the Cook-Heilbron Synthesis
The Cook-Heilbron synthesis follows a distinct mechanistic path compared to the Hantzsch reaction:
-
Addition: The reaction initiates with the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of carbon disulfide.
-
Intramolecular Cyclization: The resulting dithiocarbamate intermediate undergoes an intramolecular cyclization, where the sulfur atom attacks the nitrile carbon.
-
Tautomerization: A subsequent tautomerization of the imino group to an amino group leads to the formation of the aromatic 5-aminothiazole ring.[7]
Caption: Cook-Heilbron Synthesis Pathway.
Comparative Insights: Hantzsch vs. Cook-Heilbron
| Feature | Hantzsch Synthesis | Cook-Heilbron Synthesis |
| Position of Amino Group | Primarily 2-aminothiazoles | Primarily 5-aminothiazoles |
| Key Reactants | α-Haloketone + Thiourea/Thioamide | α-Aminonitrile + Carbon Disulfide/Dithioacid |
| Versatility | Highly versatile for 2,4,5-substituted thiazoles | More specific for 5-aminothiazole derivatives |
| Reaction Conditions | Often requires heating | Can proceed at room temperature |
Modern Era and Future Directions
The foundational discoveries of Hantzsch, Cook, and Heilbron have paved the way for numerous advancements in the synthesis of 2-aminothiazole carboxylates. Modern methodologies often focus on improving reaction efficiency, expanding substrate scope, and developing more environmentally benign conditions. These include microwave-assisted synthesis, the use of solid-supported reagents, and the development of one-pot procedures.[8]
The enduring legacy of these pioneering synthetic routes is evident in the continued exploration of 2-aminothiazole carboxylates in drug discovery. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize diverse libraries of these privileged scaffolds will remain a critical tool for medicinal chemists in their quest for the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Safe Handling of Chlorinated Thiazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Chlorinated thiazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from anti-infectives to oncology drugs.[1][2] Their utility stems from the unique electronic properties conferred by the chloro-substituent and the thiazole ring's ability to engage in critical biological interactions. However, the very features that make these compounds valuable also necessitate a rigorous and informed approach to their handling, storage, and disposal. This guide moves beyond mere procedural checklists to provide a deep, mechanistic understanding of the "why" behind each safety protocol, ensuring a self-validating system of safety for professionals in the field.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of the materials in use. For chlorinated thiazoles, the risks are multifaceted, stemming from their toxicological properties, chemical reactivity, and potential for hazardous biotransformation.
Toxicological Profile: Beyond Acute Irritation
On an immediate level, many chlorinated thiazole compounds are classified as irritants. Direct contact can cause skin and serious eye irritation, while inhalation of dusts or vapors may lead to respiratory irritation. Ingestion is considered harmful, with animal studies on related compounds suggesting that even modest amounts could cause significant health damage.
However, for drug development professionals, the primary concern extends to metabolic activation. The thiazole ring can be biotransformed by cytochrome P450 (CYP) enzymes into reactive metabolites, such as epoxides or S-oxides.[3][4] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions and toxicity.[3][4] Understanding this potential is critical during early-stage drug discovery and development.
Physicochemical and Reactivity Hazards
The presence of chlorine, sulfur, and nitrogen atoms within the structure dictates the reactivity profile of these compounds.
-
Thermal Decomposition: When involved in a fire or exposed to high temperatures, chlorinated thiazoles can decompose to produce a host of highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[5]
-
Chemical Incompatibilities: These compounds must be segregated from specific chemical classes to prevent dangerous reactions. The table below summarizes key incompatibilities.
| Incompatible Material Class | Chemical Examples | Rationale and Potential Outcome |
| Strong Oxidizing Agents | Nitrates, Peroxides, Perchloric Acid, Chromic Acid | Can lead to vigorous, potentially explosive reactions.[5][6] Ignition may result. |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can promote decomposition or unwanted side reactions. |
| Alkali Metals | Sodium, Potassium, Lithium | Violent, explosive reactions can occur upon mixing with chlorinated solvents.[7][8] |
| Certain Flammable Solvents | Acetone, Ethanol | Mixing chlorinated and non-chlorinated solvent waste can lead to violent reactions and complicates disposal.[7] |
GHS Classification: A Universal Language of Hazard
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. While classification can vary for specific derivatives, a representative chlorinated thiazole compound typically carries the following warnings.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage. |
| Specific target organ toxicity | GHS07 | Warning | H335: May cause respiratory irritation. |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Mitigating the risks identified above requires a multi-layered approach, beginning with robust engineering controls and culminating in the correct use of PPE. This follows the established Hierarchy of Controls, which prioritizes the most effective measures.
Figure 1: The Hierarchy of Controls prioritizes engineering solutions over PPE.
Engineering Controls: The First Line of Defense
All handling of chlorinated thiazole compounds, especially solids that can become airborne or volatile liquids, must be conducted within a certified chemical fume hood.[9] The fume hood provides critical containment and exhaust ventilation to prevent inhalation exposure. Ensure the sash is kept at the lowest practical height and that work is conducted at least 6 inches inside the hood.
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for good engineering controls but is essential for protecting against direct contact and unexpected exposures.[10][11]
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes.[10][12] A face shield, worn over goggles, is required when there is a significant risk of splashing.[10] |
| Body | Laboratory Coat | A standard lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron is recommended.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended. [13] Standard latex gloves offer poor protection and should not be used.[10] Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[14] For prolonged contact, consider double-gloving. |
| Respiratory | NIOSH-approved Respirator (As needed) | A respirator may be required if engineering controls fail or for cleaning large spills. Use must be based on a formal risk assessment and follow a respiratory protection program.[12] |
Section 3: Standard Operating Procedures for Safe Handling & Storage
Consistent adherence to established protocols is critical for minimizing exposure and preventing accidents.
General Handling Protocol
-
Preparation: Before starting, ensure an appropriate chemical spill kit is available. Confirm that the safety shower and eyewash station are accessible and have been recently tested.[13]
-
Weighing Solids: Conduct all weighing operations within a fume hood or other ventilated enclosure to prevent inhalation of fine powders.[13]
-
Transfers: Use spark-proof tools for transferring materials.[12] When making solutions, add the chlorinated thiazole compound slowly to the solvent.[13]
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[13] Contaminated clothing should be removed immediately and washed before reuse.
Storage: The Principle of Segregation
Proper storage is paramount to preventing fires, explosions, and the release of toxic gases.[6] The cardinal rule is segregation based on chemical compatibility.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.[14] Containers must be kept tightly closed.[12]
-
Segregation: Crucially, chlorinated thiazoles and other halogenated solvents must be stored separately from flammable, non-halogenated solvents. [7][8] They must also be stored away from incompatible materials like strong oxidizing agents.[6][7] Storing incompatibles together can lead to violent reactions in the event of a spill or fire.[6]
Figure 2: Proper segregation of incompatible chemical classes is critical.
Section 4: Safety in Synthesis & Reactions
Many synthetic routes to thiazoles, such as the widely used Hantzsch synthesis, involve hazardous reagents and conditions that require careful management.[2][15]
Case Study: Hantzsch Thiazole Synthesis Safety
The Hantzsch synthesis typically involves the reaction of an alpha-haloketone with a thioamide-containing compound.[2] The primary hazards stem from the starting materials and the potential for exothermic reactions.
Figure 3: Workflow for Hantzsch synthesis with integrated safety checkpoints.
-
Alpha-haloketones: These starting materials are often toxic and lachrymatory. They must be handled with extreme care in a fume hood, using appropriate PPE.
-
Exotherm Control: The condensation reaction can be exothermic. Reagents should be added slowly, and an ice bath should be kept on hand to control the reaction temperature if necessary.
Section 5: Emergency Response Protocols
In the event of an accident, a swift and correct response is vital to minimize harm.
Chemical Spills
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).[12]
-
Scoop the absorbed material into a designated hazardous waste container.
-
Wipe the area clean with an appropriate solvent, and place the cleaning materials in the waste container.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Call emergency services.[5]
-
Provide emergency responders with the Safety Data Sheet (SDS) for the spilled material.
-
Personnel Exposure
The immediate priority is to remove the individual from the source of exposure and decontaminate them.[16]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[17] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[17]
-
Inhalation: Move the person to fresh air immediately.[9][17] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][12]
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[12] Seek immediate medical attention.[9]
Section 6: Waste Management & Disposal
Proper disposal is a legal and ethical responsibility to protect the environment and public health.
Waste Segregation: A Critical Step
The most important rule in chemical waste management is segregation. Halogenated organic waste must always be collected in separate, dedicated waste containers from non-halogenated waste. [7][18] Mixing these waste streams is dangerous and can significantly increase disposal costs.
Disposal Protocol
-
Container Selection: Use a designated, leak-proof, and properly sealed hazardous waste container.[18]
-
Labeling: The container must be clearly labeled as "Hazardous Waste," listing the full chemical names of the contents (e.g., "2-Chloro-5-(chloromethyl)thiazole in Dichloromethane").[18]
-
Storage: Store sealed waste containers in a designated satellite accumulation area with secondary containment.
-
Final Disposal: The standard and recommended method for final disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[18] This process is designed to completely destroy the compound and scrub resulting acid gases like HCl from the effluent.[18] Never dispose of chlorinated thiazoles down the drain.[14]
Conclusion
Chlorinated thiazole compounds are powerful tools in the arsenal of the medicinal chemist. By integrating a deep understanding of their hazards with rigorous adherence to engineering controls, proper PPE usage, and established protocols for handling and disposal, researchers can harness their synthetic utility while maintaining the highest standards of safety for themselves, their colleagues, and the environment.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. benchchem.com [benchchem.com]
- 14. afgsci.com [afgsci.com]
- 15. bepls.com [bepls.com]
- 16. gov.uk [gov.uk]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 2-Chloro-5-methylthiazole-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-methylthiazole-4-carboxylic acid is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature—a reactive chloro group, a versatile carboxylic acid, and a decorated thiazole core—offers a robust platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its primary applications, focusing on field-proven protocols for amide bond formation and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, detailed step-by-step methodologies, and the strategic importance of this intermediate are elucidated to empower researchers in leveraging its full synthetic potential.
Introduction: A Versatile Heterocyclic Scaffold
The thiazole ring is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds, including anticancer agents, anti-inflammatory drugs, and antibiotics.[1][2][3] this compound (CAS No. 1194374-24-7) emerges as a particularly valuable intermediate. The electron-withdrawing nature of the chlorine atom at the 2-position makes it an excellent leaving group for nucleophilic aromatic substitution and a handle for transition metal-catalyzed cross-coupling reactions. Simultaneously, the carboxylic acid at the 4-position provides a direct avenue for derivatization, most notably through the formation of amide bonds, a cornerstone of medicinal chemistry.[4][5]
This document serves as a practical guide to the two most powerful transformations involving this reagent: amide synthesis and Suzuki-Miyaura cross-coupling.
Core Application I: Amide Bond Formation
The synthesis of thiazole-4-carboxamides is a frequent strategy in the development of novel therapeutic agents.[6][7] The carboxylic acid moiety of this compound can be activated and coupled with a diverse range of primary and secondary amines to generate libraries of bioactive candidates. Two primary protocols are presented: activation via an acyl chloride intermediate and direct coupling using modern reagents.
Scientific Rationale
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a stable ammonium-carboxylate salt.[8] Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" is the central principle behind all amide coupling strategies.[4]
Protocol 1: Activation via Acyl Chloride Formation
This classic, robust method involves a two-step, one-pot procedure. It is highly effective and cost-efficient, particularly for large-scale synthesis. The intermediate acyl chloride is highly reactive and is typically used immediately without isolation.[9][10]
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Acyl Chloride Formation: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~1 drop per 5 mmol of acid). Cool the suspension to 0 °C using an ice bath. Add oxalyl chloride (1.5-2.0 eq., often as a 2M solution in DCM) dropwise over 10-15 minutes.
-
Scientist's Insight: The reaction of DMF with oxalyl chloride forms the Vilsmeier reagent in situ, which is the true catalytic species for acyl chloride formation. Vigorous gas evolution (CO, CO₂) is observed; ensure adequate ventilation.[9]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when the mixture becomes a clear solution and gas evolution ceases.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. The resulting crude 2-chloro-5-methylthiazole-4-carbonyl chloride is a residue (often a brown syrup) that should be used immediately.[9]
-
Amine Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM or tetrahydrofuran (THF). In a separate flask, prepare a solution of the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in the same solvent.
-
Final Reaction: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water. Dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
dot
Caption: General workflow for amide synthesis via an acyl chloride intermediate.
Protocol 2: Direct Coupling with Peptide Reagents
For sensitive substrates or to avoid the harsh conditions of acyl chloride formation, direct coupling reagents are preferred. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, often leading to cleaner reactions and higher yields with minimal racemization for chiral amines.[5][11]
Experimental Protocol:
-
Reagent Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.1-1.2 eq.) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C. Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq.), dropwise.
-
Scientist's Insight: HATU, in the presence of a base, converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond.[12] DIPEA is a bulky base that deprotonates the carboxylic acid without competing as a nucleophile.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours.
-
Monitoring and Work-up: Monitor reaction progress by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography.
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (HATU Coupling) |
| Activating Agent | Oxalyl Chloride or Thionyl Chloride | HATU, HBTU, EDC/NHS |
| Key Advantage | Cost-effective, suitable for scale-up | Mild conditions, high yields, low side products |
| Solvent | DCM, THF | DMF, NMP, DCM |
| Base | TEA, Pyridine, DIPEA | DIPEA (required) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Common Substrates | Robust primary and secondary amines | Sterically hindered or sensitive amines |
Core Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The chloro-substituent at the C2 position of the thiazole ring is a prime handle for creating new carbon-carbon bonds. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful and versatile method for this transformation, allowing the introduction of a wide array of aryl, heteroaryl, or vinyl groups.[13][14] This reaction typically proceeds more efficiently on the ester derivative of the starting material to avoid potential complications with the free carboxylic acid.
Scientific Rationale
The Suzuki reaction involves a catalytic cycle with a palladium(0) species. The cycle consists of three key steps: oxidative addition of the palladium catalyst into the carbon-chlorine bond, transmetalation of the organic group from an activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[13]
Protocol: Suzuki-Miyaura Coupling of the Methyl Ester Derivative
(Note: This protocol assumes prior conversion of the carboxylic acid to its methyl or ethyl ester via standard methods, such as reaction with SOCl₂ in methanol or Fischer esterification.)
Experimental Protocol:
-
Reagent Setup: To a Schlenk flask or microwave vial, add the methyl 2-chloro-5-methylthiazole-4-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%).
-
Scientist's Insight: The choice of catalyst and ligand is crucial. Pd(PPh₃)₄ is a general-purpose catalyst, while specialized ligands can improve yields and reaction times for challenging substrates. The base is essential for activating the boronic acid to facilitate the transmetalation step.[13][15]
-
-
Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Microwave irradiation can often significantly reduce reaction times.[16][17]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 2-aryl-5-methylthiazole-4-carboxylate.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[18]
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[18]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its ability to undergo efficient amide bond formation and serve as a substrate for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for generating molecular diversity. The protocols detailed herein provide a solid foundation for researchers to confidently incorporate this reagent into their synthetic strategies, accelerating the discovery and development of novel chemical entities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound | 1194374-24-7 [amp.chemicalbook.com]
Application Notes & Protocols: 2-Chloro-5-methylthiazole-4-carboxylic acid as a Versatile Building Block in Modern Pharmaceutical Synthesis
Abstract
The thiazole nucleus is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] This guide focuses on a particularly valuable derivative, 2-Chloro-5-methylthiazole-4-carboxylic acid , detailing its strategic importance and application in pharmaceutical development. We provide an in-depth analysis of its reactivity, focusing on robust protocols for amide bond formation and palladium-catalyzed cross-coupling reactions. The methodologies presented are designed for reproducibility and scalability, offering researchers and drug development professionals a practical framework for leveraging this building block to construct complex molecular architectures.
Introduction: The Strategic Value of the Thiazole Scaffold
Thiazole derivatives are integral to numerous FDA-approved drugs, exhibiting a vast range of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] Their prevalence stems from the stability of the aromatic ring and its capacity to act as a bioisostere for other functional groups, enhancing properties like bioavailability and target affinity.
This compound (CAS: 1194374-24-7) emerges as a highly strategic starting material for several reasons:
-
Orthogonal Reactive Sites: It possesses two distinct and chemically addressable functional groups: a carboxylic acid at the C4 position and a chloro group at the C2 position. This orthogonality allows for selective, stepwise elaboration of the molecule.
-
Carboxylic Acid Handle: The -COOH group is a versatile precursor for amides, esters, and other functionalities, most commonly employed to connect with amine-containing fragments of a target molecule.
-
Reactive Chloro Group: The chlorine atom at the C2 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce aryl or heteroaryl diversity.[4][5]
Physicochemical Properties
| Property | Value |
| CAS Number | 1194374-24-7 |
| Molecular Formula | C₅H₄ClNO₂S |
| Molecular Weight | 193.61 g/mol |
| Appearance | Solid |
| Storage | Inert atmosphere, 2-8°C |
Core Synthetic Applications & Protocols
The true utility of this compound lies in its application as a molecular scaffold. Below, we detail the most critical synthetic transformations.
Application I: Amide Bond Formation via Carboxylic Acid Activation
The formation of an amide bond is one of the most fundamental reactions in pharmaceutical chemistry. The carboxylic acid moiety of the title compound is readily activated for coupling with a wide range of primary and secondary amines. The choice of coupling agent is critical and depends on the substrate's sensitivity, steric hindrance, and desired purity profile.
Direct condensation of a carboxylic acid and an amine requires high temperatures and is generally inefficient.[6] Therefore, activation of the carboxylic acid is necessary. This is typically achieved by converting the hydroxyl group into a better leaving group.
-
Acyl Chloride Formation: A classic, highly reactive method involving reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is suitable for robust amines but can be too harsh for sensitive substrates.[7]
-
Carbodiimide Coupling (EDC/DCC): These reagents form a highly reactive O-acylisourea intermediate.[7] Additives like 1-Hydroxybenzotriazole (HOBt) are often used to minimize side reactions and reduce potential racemization.
-
Uronium/Aminium Salt Coupling (HATU/HBTU): These reagents are highly efficient and generate active esters that react cleanly with amines, often resulting in high yields and purity with minimal side products. They are particularly favored for challenging or sterically hindered couplings.
The following workflow illustrates the general process for amide synthesis.
Caption: General workflow for amide synthesis.
This protocol is recommended for its high efficiency and broad substrate scope.
Materials:
-
This compound
-
Amine (primary or secondary), 1.05 equivalents
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), 1.1 equivalents
-
N,N-Diisopropylethylamine (DIPEA), 3.0 equivalents
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the acid. Causality Note: This pre-activation step ensures the formation of the active ester before the amine is introduced, maximizing coupling efficiency.
-
Add the desired amine (1.05 eq) to the reaction mixture, either neat if liquid or as a solution in a minimal amount of DMF.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarbonate wash is crucial to remove unreacted carboxylic acid and acidic byproducts from the HATU reagent.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired amide.
Application II: Suzuki-Miyaura Cross-Coupling
The chloro-substituent at the C2 position serves as an effective leaving group in palladium-catalyzed cross-coupling reactions, allowing for the installation of various aryl or heteroaryl groups. This is a powerful strategy for exploring Structure-Activity Relationships (SAR) by introducing diverse substituents at this position.[5]
The Suzuki-Miyaura coupling is favored due to the operational simplicity, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[4][8] The key steps in the catalytic cycle are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the thiazole.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Phenylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] These derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] Notably, the 2-amino-thiazole-5-carboxylic acid phenylamide core is a key structural feature of several kinase inhibitors, such as the potent anti-leukemia drug Dasatinib.[5][6] The ability of this scaffold to engage in crucial hydrogen bonding interactions within enzyme active sites contributes to its efficacy.[7]
This document provides a detailed guide to the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, offering a comparative analysis of prominent synthetic strategies. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.
Comparative Analysis of Synthetic Strategies
Two principal routes for the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamides are presented: the classic Hantzsch Thiazole Synthesis and a more convergent approach commencing with β-ethoxyacrylamides. The choice of strategy will depend on factors such as the availability of starting materials, desired scale, and the specific substitution patterns of the target molecule.
| Metric | Route A: Hantzsch Thiazole Synthesis | Route B: Convergent Synthesis from β-Ethoxyacrylamide |
| Starting Materials | α-halocarbonyl compounds, thiourea | β-ethoxyacryloyl chloride, anilines, thiourea |
| Key Advantages | Well-established, versatile for various substitutions | Highly efficient, avoids protection/deprotection steps |
| Potential Challenges | Regioselectivity issues with substituted thioureas[8] | Preparation of β-ethoxyacryloyl chloride |
| Overall Yield | Moderate to good | Good to excellent[5] |
Route A: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains a widely used and versatile method for the construction of the thiazole ring.[9] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide, in this case, thiourea.
Reaction Mechanism
The mechanism proceeds through an initial S-alkylation of the thiourea by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. synarchive.com [synarchive.com]
HPLC methods for analysis of 2-Amino-5-methylthiazole
An Application Note on High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-Amino-5-methylthiazole
Authored by: A Senior Application Scientist
Introduction
2-Amino-5-methylthiazole is a key heterocyclic compound that serves as a vital building block in medicinal chemistry and pharmaceutical development. It is recognized as a significant metabolite of widely used nonsteroidal anti-inflammatory drugs (NSAIDs) such as meloxicam and tenoxicam.[1][2] Its structural motif is also incorporated into various synthesized molecules with diverse biological activities, including potential anticancer and acetylcholinesterase inhibitory properties.[3][4] Furthermore, it finds applications in material science, for instance, in the development of dye-sensitized solar cells.[1][2]
Given its importance, the accurate and precise quantification of 2-Amino-5-methylthiazole is critical for multiple applications. In the pharmaceutical industry, robust analytical methods are essential for quality control of active pharmaceutical ingredients (APIs), impurity profiling to ensure safety and efficacy, and for conducting pharmacokinetic studies to understand drug metabolism.[5][6][7][8] High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and versatility.
This guide provides detailed, field-proven HPLC and LC-MS/MS protocols for the analysis of 2-Amino-5-methylthiazole, designed for researchers, scientists, and drug development professionals. The methodologies are explained with a focus on the underlying scientific principles, ensuring that the protocols are not just a series of steps, but a self-validating system for generating trustworthy and reproducible results.
Analyte Properties: Guiding Method Development
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. These characteristics dictate the choice of stationary phase, mobile phase, and detection parameters.
| Property | Value | Implication for HPLC Method Design |
| Molecular Formula | C₄H₆N₂S | --- |
| Molecular Weight | 114.17 g/mol | Suitable for both UV and Mass Spectrometry detection.[9][10][11] |
| Melting Point | 93-98 °C | Solid at room temperature, allowing for straightforward preparation of standard solutions by weight.[1][10][11] |
| Predicted pKa | 5.42 ± 0.10 | The molecule is a weak base. To ensure consistent protonation and avoid peak tailing, the mobile phase pH should be controlled, ideally kept at least 2 pH units below the pKa (e.g., pH < 3.5).[2] |
| LogP | 0.426 | Indicates moderate polarity, making it well-suited for Reversed-Phase (RP) chromatography.[6] |
| Solubility | Soluble in Methanol | Facilitates the preparation of stock solutions in common organic solvents.[1] |
Chromatographic Principles and Rationale
Primary Technique: Reversed-Phase HPLC (RP-HPLC)
The LogP value of 2-Amino-5-methylthiazole suggests it is a moderately polar compound, making RP-HPLC the most logical and effective separation mode. In this technique, the analyte partitions between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. Elution is achieved by increasing the organic content of the mobile phase, which decreases its polarity and reduces the analyte's retention.
Advanced Technique: Mixed-Mode Chromatography (MMC)
For complex samples, such as impurity profiling or analysis in complex matrices, conventional RP-HPLC may not provide adequate resolution. Mixed-mode chromatography, which combines reversed-phase with ion-exchange or HILIC mechanisms on a single stationary phase, offers a powerful alternative.[12][13] This dual mechanism provides unique selectivity, allowing for the separation of compounds that are difficult to resolve on traditional C18 columns.[12][14]
Causality in Method Component Selection
-
Column: A C18 column is the standard and most accessible choice for this analysis, providing robust performance for routine quantification.[5] Columns with low silanol activity are preferable to minimize peak tailing of the basic amine group.[15]
-
Mobile Phase:
-
Aqueous Component: An acidified aqueous solution is crucial. The use of an acid like formic acid or phosphoric acid maintains a low pH (<3.5).[5][15] This serves two purposes: 1) It ensures the 2-amino group is consistently protonated, leading to a single ionic species and a sharp, symmetrical peak. 2) It suppresses the ionization of residual silanol groups on the silica backbone of the column, preventing undesirable secondary interactions that cause peak tailing. For LC-MS applications, a volatile acid like formic acid is mandatory to ensure compatibility with the mass spectrometer source.[6][15]
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. The ratio of acetonitrile to the aqueous buffer is the primary lever for controlling the retention time of 2-Amino-5-methylthiazole.
-
-
Detection:
-
UV Detection: The thiazole ring contains a chromophore that absorbs UV light, making UV detection a simple and reliable method. A wavelength of 254 nm is a common starting point for aromatic compounds.[5]
-
Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as analyzing low concentrations in biological fluids or identifying trace-level impurities, LC-MS/MS is the method of choice.[5] It operates in positive electrospray ionization (ESI+) mode, leveraging the basicity of the amino group. Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific fragmentation of the parent ion.[5]
-
Experimental Protocol 1: Isocratic RP-HPLC-UV for Routine Quantification
This protocol is designed for the routine quality control and quantification of 2-Amino-5-methylthiazole in bulk materials or simple formulations.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
2-Amino-5-methylthiazole reference standard.
-
HPLC-grade acetonitrile, water, and formic acid.
-
0.45 µm syringe filters.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (70:30 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Injection Volume | 10 µL[5] |
| Detection | UV at 254 nm[5] |
| Run Time | ~10 minutes |
Preparation of Solutions
-
Mobile Phase: To prepare 1 L, add 1 mL of formic acid to 700 mL of HPLC-grade water. Mix well, then add 300 mL of acetonitrile. Sonicate for 10 minutes to degas.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Amino-5-methylthiazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards (e.g., 15-150 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing 2-Amino-5-methylthiazole and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.[5]
Analysis and System Suitability
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-level calibration standard (e.g., 75 µg/mL).
-
Verify system suitability criteria:
-
Peak Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
%RSD for Peak Area: ≤ 2.0%
-
-
Inject the blank (mobile phase), followed by the calibration standards and then the sample solutions.
-
Construct a calibration curve by plotting the peak area versus concentration. Determine the concentration of 2-Amino-5-methylthiazole in the samples using the linear regression equation from the curve.
Experimental Protocol 2: High-Sensitivity LC-MS/MS Method
This protocol is optimized for high sensitivity and selectivity, making it suitable for bioanalysis or the detection of trace-level impurities.
Instrumentation and Materials
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
All reagents should be LC-MS grade.
Chromatographic and MS Conditions
Table 1: LC Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Gradient | Isocratic or a shallow gradient may be used depending on the matrix. Start with 95% A / 5% B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL[5] |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| MRM Transitions | Quantifier: m/z 115.1 → 72.1[5] Qualifier: m/z 115.1 → 45.1[5] |
| Source Parameters | Optimize for the specific instrument (e.g., Capillary Voltage, Source Temp., Gas Flows). |
Sample Preparation
-
For Trace Analysis: Prepare standards and samples as in Protocol 1, but dilute to a much lower concentration range (e.g., 0.1 - 50 ng/mL).
-
For Biological Matrices (e.g., Plasma): A protein precipitation step is required. Add 3 parts of cold acetonitrile containing an internal standard to 1 part of plasma. Vortex vigorously, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.
Analytical Workflow Visualization
The following diagram outlines the comprehensive workflow for the analysis of 2-Amino-5-methylthiazole, from initial planning to final data reporting.
Caption: General workflow for HPLC analysis.
Method Validation and Trustworthiness
To ensure that the described protocols are reliable and suitable for their intended purpose, they must be validated in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). This process establishes the performance characteristics of the method through empirical evidence.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).
-
Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.[5]
-
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies on spiked samples.[5]
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (same conditions, short interval) and intermediate precision (within-lab variations).[5]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.
By systematically evaluating these parameters, a laboratory can ensure the integrity and trustworthiness of the data generated for the analysis of 2-Amino-5-methylthiazole.
References
- 1. 2-Amino-5-methylthiazole | 7305-71-7 [chemicalbook.com]
- 2. 2-Amino-5-methylthiazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-5-methyl-thiazole | SIELC Technologies [sielc.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. 2-Amino-5-methylthiazole | 7305-71-7 | FA17635 | Biosynth [biosynth.com]
- 10. iconpharmachem.com [iconpharmachem.com]
- 11. darshanpharmaindia.in [darshanpharmaindia.in]
- 12. helixchrom.com [helixchrom.com]
- 13. zodiaclifesciences.com [zodiaclifesciences.com]
- 14. Separation of Model Compounds in Reversed-Phase and Mixed-Mode | SIELC Technologies [sielc.com]
- 15. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Synthesis of Dasatinib: A Detailed Guide for Drug Development Professionals
Introduction: Dasatinib as a Keystone in Oncology
Dasatinib, marketed under the trade name Sprycel®, is a potent, orally active small molecule inhibitor of multiple tyrosine kinases.[1][2][3] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in cases of resistance or intolerance to other therapies.[3][4] Dasatinib's mechanism of action involves the inhibition of the BCR-ABL kinase, the aberrant protein responsible for uncontrolled cell proliferation in these cancers, as well as other oncogenic kinases such as the SRC family, c-KIT, and PDGFR.[2][3][5] The intricate chemical structure of dasatinib, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, necessitates a multi-step synthesis that is both efficient and robust to ensure the high purity required for an active pharmaceutical ingredient (API).[5][6] This guide provides a detailed exploration of a commercially viable synthetic route for dasatinib, offering insights into the rationale behind the experimental choices and providing comprehensive protocols for its synthesis.
Strategic Approach to Dasatinib Synthesis
The synthesis of dasatinib is a complex undertaking that involves the strategic assembly of its core heterocyclic systems—the thiazole and pyrimidine rings—and the subsequent introduction of the requisite side chains. The primary challenge lies in achieving high yields and purity while controlling the formation of process-related impurities.[2][6] The synthetic strategy detailed herein focuses on a convergent approach, where key fragments are synthesized separately and then coupled, a method that often leads to higher overall yields and simplifies purification.
The core of this strategy revolves around two key intermediates:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This fragment constitutes the thiazolecarboxamide backbone of dasatinib.
-
4,6-dichloro-2-methylpyrimidine: This pyrimidine derivative serves as the central scaffold for coupling the other components.
The synthesis culminates in the coupling of these intermediates, followed by the introduction of the N-(2-hydroxyethyl)piperazine side chain, which is crucial for the drug's solubility and biological activity.
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformations in a common and efficient synthetic route to dasatinib.
Caption: A convergent synthetic pathway for dasatinib.
Detailed Synthesis Protocols and Mechanistic Insights
This section provides a step-by-step protocol for the synthesis of dasatinib, along with explanations for the choice of reagents and conditions.
Part 1: Synthesis of the Key Intermediate, N-(2-Chloro-6-methylphenyl)-2-((6-chloro-2-methyl-4-pyrimidinyl)amino)thiazole-5-carboxamide
This crucial step involves the coupling of the pre-synthesized thiazole and pyrimidine fragments. The reaction is a nucleophilic aromatic substitution where the amino group of the thiazole derivative displaces one of the chlorine atoms on the dichloropyrimidine ring.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium tert-butoxide (NaOtBu) (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Pyrimidine: After stirring for 30 minutes, add a solution of 4,6-dichloro-2-methylpyrimidine (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Isolation: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired intermediate as a solid.
Causality and Experimental Rationale:
-
Choice of Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base. Its role is to deprotonate the amino group on the thiazole ring, forming a more nucleophilic amide anion. This increased nucleophilicity is essential for the subsequent displacement of the chloride on the electron-deficient pyrimidine ring.
-
Solvent (Anhydrous THF): Tetrahydrofuran is an aprotic polar solvent that can dissolve the reactants and is stable to the strong base used. The anhydrous condition is critical to prevent the quenching of the base and the reactive amide anion.
-
Inert Atmosphere: An inert atmosphere is maintained to prevent side reactions with atmospheric oxygen and moisture, which could degrade the reagents and reduce the yield.
Part 2: Synthesis of Dasatinib
The final step in the synthesis is the coupling of the key intermediate with N-(2-hydroxyethyl)piperazine. This is another nucleophilic aromatic substitution reaction, where the secondary amine of the piperazine displaces the remaining chlorine atom on the pyrimidine ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methyl-4-pyrimidinyl)amino)thiazole-5-carboxamide intermediate (1.0 equivalent) and N-(2-hydroxyethyl)piperazine (1.2 equivalents) in n-butanol.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue.
-
Purification: The crude dasatinib can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[1]
Causality and Experimental Rationale:
-
Choice of Base (DIPEA): DIPEA is a non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.
-
Solvent (n-butanol): n-Butanol is a high-boiling point solvent that allows the reaction to be carried out at an elevated temperature, which is necessary to overcome the activation energy for the nucleophilic aromatic substitution.
-
Excess Piperazine: A slight excess of N-(2-hydroxyethyl)piperazine is used to ensure the complete consumption of the expensive intermediate.
Quantitative Data Summary
The following table summarizes typical yields and purity data for the key steps in the synthesis of dasatinib.
| Reaction Step | Starting Materials | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| Part 1: Intermediate Synthesis | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine | N-(2-Chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | 80-90 | >98 |
| Part 2: Dasatinib Synthesis | N-(2-Chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, N-(2-hydroxyethyl)piperazine | Dasatinib | 85-95 | >99.5 |
Impurity Profiling and Control
The control of impurities is paramount in the synthesis of any API.[2][6] In the synthesis of dasatinib, potential process-related impurities include unreacted starting materials and intermediates, as well as by-products from side reactions.[2] For instance, the formation of a dimer of the key intermediate can occur.[7] Rigorous purification of intermediates and the final product, coupled with in-process controls and analytical testing, is essential to ensure that the final dasatinib API meets the stringent purity requirements set by regulatory bodies.[5][8]
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of dasatinib.
Caption: General laboratory workflow for dasatinib synthesis.
Conclusion
The synthesis of dasatinib is a testament to the advancements in modern synthetic organic chemistry. The route detailed in this guide represents a robust and efficient method for the production of this life-saving anti-cancer drug. A thorough understanding of the reaction mechanisms, the rationale behind the choice of reagents and conditions, and stringent control over impurities are all critical for the successful and reproducible synthesis of high-purity dasatinib. This knowledge is not only crucial for researchers and scientists in the field of drug development but also forms the foundation for the large-scale manufacturing of this important therapeutic agent.
References
- 1. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. Dasatinib - Wikipedia [en.wikipedia.org]
- 4. vixra.org [vixra.org]
- 5. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. sarvbiolabs.com [sarvbiolabs.com]
- 7. ijsr.net [ijsr.net]
- 8. nbinno.com [nbinno.com]
Application Note: A Robust Protocol for the N-Boc Protection of Ethyl 2-Aminothiazole-5-carboxylate
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antibacterial and anticancer agents.[1][2] Ethyl 2-aminothiazole-5-carboxylate is a key building block for the synthesis of these complex molecules.[1][3] To facilitate further chemical transformations, it is often necessary to protect the exocyclic amino group to prevent unwanted side reactions.
The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting amines due to its stability across a wide range of nucleophilic and basic conditions, and its straightforward removal under mild acidic conditions.[4][5] This application note provides a detailed, field-proven experimental procedure for the efficient N-Boc protection of ethyl 2-aminothiazole-5-carboxylate. We will delve into the mechanistic rationale behind the chosen reagents and conditions to ensure reproducibility and high yield.
Reaction Scheme
Figure 1: General reaction for the N-Boc protection of ethyl 2-aminothiazole-5-carboxylate using di-tert-butyl dicarbonate (Boc₂O).
Materials and Reagents
A summary of the required materials and reagents for this procedure is provided in Table 1. All reagents should be of ACS grade or higher and used without further purification.
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| Ethyl 2-aminothiazole-5-carboxylate | C₆H₈N₂O₂S | 188.21 | 10.0 | 1.0 | 1.88 g |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 12.0 | 1.2 | 2.62 g |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 15.0 | 1.5 | 2.1 mL |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.5 | 0.05 | 61 mg |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | - | - | 30 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | As needed |
| Saturated aq. NaHCO₃ | - | - | - | - | As needed |
| Brine | - | - | - | - | As needed |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | - | As needed |
Experimental Workflow Diagram
The following diagram outlines the key stages of the experimental procedure, from reaction setup to the isolation of the purified product.
Caption: Workflow for N-Boc protection of ethyl 2-aminothiazole-5-carboxylate.
Detailed Experimental Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-aminothiazole-5-carboxylate (1.88 g, 10.0 mmol).
-
Add anhydrous 1,4-dioxane (30 mL) and stir until the solid is completely dissolved.
-
To the resulting solution, add triethylamine (2.1 mL, 15.0 mmol).[6]
-
Add 4-(dimethylamino)pyridine (DMAP) (61 mg, 0.5 mmol).
-
-
Addition of Boc Anhydride:
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (2.62 g, 12.0 mmol) to the stirred solution. A slight exotherm and gas evolution (CO₂) may be observed.[7]
-
Note: The addition of Boc₂O should be portion-wise or via a syringe pump if scaling up to manage the gas evolution safely. Do not run the reaction in a completely sealed system.[8]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexanes/Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the solvent (1,4-dioxane) under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), and finally with brine (30 mL).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is often of high purity. However, if necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
The final product, ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, is typically a white to off-white solid.[6]
-
Scientific Rationale and Discussion
Mechanism of Protection: The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the exocyclic amino group of the thiazole attacks one of the carbonyl carbons of the highly electrophilic di-tert-butyl dicarbonate.[4][5]
Role of Reagents:
-
Di-tert-butyl dicarbonate (Boc₂O): This is the source of the tert-butoxycarbonyl (Boc) protecting group. It is preferred over other reagents like Boc-Cl due to its stability and the benign nature of its byproducts (tert-butanol and CO₂).[4]
-
Triethylamine (TEA): The 2-aminothiazole substrate is weakly basic. TEA is added as a stronger, non-nucleophilic base to scavenge the proton released from the amine upon acylation. This prevents the formation of the ammonium salt of the starting material, which would be unreactive, and drives the reaction to completion.[9]
-
4-(Dimethylamino)pyridine (DMAP): While the reaction can proceed without it, DMAP serves as a highly effective nucleophilic catalyst.[10] It reacts with Boc₂O to form a more reactive N-Boc-pyridinium intermediate.[7][11] This intermediate is significantly more electrophilic than Boc₂O itself, dramatically accelerating the rate of reaction with the less nucleophilic 2-aminothiazole.[11][12] Only a catalytic amount (0.05 eq) is needed.
Potential Side Reactions: The use of a powerful catalytic system like Boc₂O/DMAP can sometimes lead to side reactions, though they are less common with this specific substrate under controlled conditions.[12] Over-protection to form a di-Boc derivative is a possibility with primary amines but is sterically hindered and generally requires more forcing conditions.
Deprotection: The Boc group is valued for its stability but also for its ease of removal. It can be readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent, which are conditions orthogonal to many other protecting groups like Fmoc or Cbz.[4][13]
Conclusion
This application note provides a comprehensive and reliable protocol for the N-Boc protection of ethyl 2-aminothiazole-5-carboxylate. By understanding the function of each reagent and the underlying reaction mechanism, researchers can confidently and efficiently synthesize this crucial intermediate for applications in drug discovery and development. The described method is robust, high-yielding, and readily scalable for various research needs.
References
- 1. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 9. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid
An Application Guide to the Quantitative Analysis of 2-Aminothiazoline-4-Carboxylic Acid (ATCA) in Biological Matrices by LC-MS/MS
Introduction: The Need for a Stable Cyanide Biomarker
Cyanide is a notoriously potent and rapid-acting poison, posing significant threats as a chemical warfare agent, an industrial hazard, and a product of combustion in fires.[1][2][3] Accurate and timely detection of cyanide exposure is critical for clinical diagnosis and forensic investigation. However, the direct measurement of cyanide in biological samples is fraught with challenges. Its high volatility, rapid metabolism (with a plasma half-life as short as minutes to an hour), and reactivity make postmortem or delayed sample analysis unreliable, potentially leading to false-negative results.[3][4]
To overcome these limitations, analytical focus has shifted towards more stable metabolites. While thiocyanate (SCN⁻) is a major metabolite, its utility is compromised by high and variable endogenous concentrations from diet and other metabolic pathways, making it a poor marker for low-level cyanide exposure.[1][2][4]
This has led to the establishment of 2-aminothiazoline-4-carboxylic acid (ATCA) as a superior biomarker. ATCA is formed from the non-enzymatic reaction of cyanide with the endogenous amino acid cystine, a pathway that accounts for approximately 15-20% of cyanide detoxification.[1][2][4] Crucially, ATCA is chemically stable in biological matrices for extended periods, even without freezing, and its formation is directly proportional to the metabolized cyanide dose.[1][2][3][5][6] Its presence above baseline endogenous levels serves as a reliable and persistent indicator of cyanide exposure.[4][7] This application note provides a detailed, robust protocol for the sensitive and selective quantification of ATCA in biological samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analyte Profile: 2-Aminothiazoline-4-Carboxylic Acid (ATCA)
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
-
Chemical Structure:
-
Chemical & Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₂S | [8][9] |
| Molar Mass | 146.17 g/mol | [8][9] |
| Appearance | White solid/powder | [8][9] |
| Solubility | Slightly soluble in water | [9] |
| Tautomerism | Exists in equilibrium with 2-iminothiazolidine-4-carboxylic acid | [4][8] |
The presence of both a carboxylic acid group and an amino group makes ATCA a polar, zwitterionic molecule at physiological pH. This polarity presents a challenge for retention on traditional reversed-phase liquid chromatography columns and informs the selection of appropriate chromatographic and extraction strategies.
Metabolic Formation of ATCA
The formation of ATCA is a specific detoxification pathway for cyanide. This specificity is a cornerstone of its utility as a biomarker, as it is not known to be produced by other endogenous metabolic processes.[3][6]
Caption: Metabolic pathway for the formation of ATCA from cyanide.
Principle of the LC-MS/MS Method
This method leverages the power of LC-MS/MS for highly selective and sensitive quantification of ATCA. The workflow is designed to isolate the analyte from complex biological matrices and measure it with high precision.
Caption: Overall analytical workflow for ATCA quantification.
-
Sample Preparation: The primary goal is to remove matrix components (proteins, phospholipids, salts) that can interfere with analysis and cause ion suppression in the mass spectrometer.[10][11] An internal standard (IS), ideally a stable isotope-labeled version of ATCA (e.g., ATCA-d₂) or a close structural analog, is added at the beginning to account for any analyte loss during preparation and for variations in instrument response.[1][4]
-
Liquid Chromatography (LC): The prepared sample extract is injected into an HPLC or UPLC system. A specialized column (e.g., Hydrophilic Interaction Liquid Chromatography - HILIC) is used to retain the polar ATCA, separating it from other remaining components based on its physicochemical properties. A solvent gradient ensures that ATCA is eluted as a sharp, well-defined peak.
-
Mass Spectrometry (MS/MS): The column eluent is directed into the mass spectrometer's ion source, typically using electrospray ionization (ESI) in positive mode, which protonates the ATCA molecule to form a charged precursor ion [M+H]⁺.
-
In the first quadrupole (Q1), only ions with the specific mass-to-charge ratio (m/z) of protonated ATCA are selected.
-
These selected ions are fragmented in the collision cell (Q2).
-
In the third quadrupole (Q3), only a specific, stable fragment ion (product ion) is monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for accurate quantification even at very low concentrations.[12]
-
Experimental Protocol: Sample Preparation
Two common methods are presented: Solid Phase Extraction (SPE) for the cleanest extracts and highest sensitivity, and Protein Precipitation (PPT) for a faster, higher-throughput workflow.[1][13][14]
Method A: Solid Phase Extraction (SPE)
This protocol is adapted from established methods and is ideal for complex matrices like plasma, blood, or tissue homogenates.[1] It utilizes a mixed-mode cation exchange sorbent to retain the amine functionality of ATCA.
Caption: Step-by-step workflow for Solid Phase Extraction (SPE).
Step-by-Step Protocol:
-
Sample Aliquot: Take 100 µL of plasma or tissue homogenate.
-
Internal Standard: Add 10 µL of internal standard working solution (e.g., 1 µg/mL ATCA-d₂). Vortex briefly.
-
Pre-treatment: Add 400 µL of 0.1% formic acid in water. Vortex to mix. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated proteins.
-
SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX).
-
Wash with 1 mL of methanol.
-
Equilibrate with 1 mL of water. Do not allow the sorbent bed to dry.
-
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile: 5% Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
Method B: Protein Precipitation (PPT)
This is a simpler, faster alternative suitable for high-throughput screening, though it may result in more significant matrix effects.[13][14]
Step-by-Step Protocol:
-
Sample Aliquot: In a microcentrifuge tube, take 50 µL of plasma.
-
Internal Standard: Add 10 µL of internal standard working solution.
-
Precipitation: Add 200 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for direct injection or evaporate and reconstitute as in the SPE method to increase concentration.
Experimental Protocol: LC-MS/MS Analysis
The following parameters provide a robust starting point for method development and can be optimized for specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) | HILIC chemistry provides necessary retention for the polar ATCA molecule, which is poorly retained on standard C18 columns.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for HILIC. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for HILIC. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID UPLC column. |
| Injection Volume | 5 µL | Balances sensitivity with minimizing column overload. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient Elution | 0.0 min: 95% B3.0 min: 60% B3.5 min: 60% B4.0 min: 95% B5.0 min: 95% B | A gradient from high organic to higher aqueous elutes ATCA from the HILIC column. The re-equilibration step ensures reproducibility. |
Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino group on ATCA is readily protonated to form [M+H]⁺.[1][7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantification.[12] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temperature | 150 °C | Typical ESI source conditions. |
| Desolvation Temp | 400 °C | Ensures efficient solvent evaporation. |
| Dwell Time | 50-100 ms | Allows for sufficient data points across the chromatographic peak. |
MRM Transitions & Optimized Parameters
The following MRM transitions are based on published literature.[1] It is essential to optimize collision energies (CE) and other compound-dependent parameters on the specific instrument being used.
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (CE) (eV) |
| ATCA | 147.1 | 101.1 | 15 |
| ATCA (Confirming) | 147.1 | 74.1 | 20 |
| ATZA (IS) | 145.0 | 99.0 | 15 |
ATZA (2-aminothiazole-4-carboxylic acid) is a commonly used internal standard due to its structural similarity and unavailability of a stable isotope-labeled standard in some labs.[1][15]
Results and Performance Characteristics
A validated method should demonstrate acceptable performance across several key metrics. The values below are representative of what can be achieved.[5][7]
| Parameter | Typical Performance |
| Retention Time | ~2.5 min (under conditions above) |
| Linearity (r²) | > 0.995 |
| Calibration Range | 20 - 1500 ng/mL |
| Limit of Detection (LOD) | ~10-25 ng/mL in matrix |
| Limit of Quantification (LOQ) | ~25-50 ng/mL in matrix |
| Intra- & Inter-Assay Precision | < 15% CV |
| Accuracy | 85-115% of nominal value |
In practice, endogenous levels of ATCA in the plasma of non-exposed individuals are typically low (e.g., ~10-20 ng/mL).[4] Following significant cyanide exposure, concentrations can increase substantially, often to several hundred ng/mL, providing a clear window for detection.[1][7] For example, one study in a mouse model showed plasma ATCA increased from a baseline of ~189 ng/mL to ~413 ng/mL after a high dose of cyanide.[1] In postmortem cases of cyanide poisoning, blood concentrations are significantly higher than in control groups.[5][7]
Conclusion
The quantification of 2-aminothiazoline-4-carboxylic acid by LC-MS/MS is a robust, sensitive, and specific method for confirming exposure to cyanide. The superior stability of ATCA compared to cyanide itself makes it an invaluable forensic and clinical biomarker. The protocols detailed in this application note, combining efficient solid-phase extraction with HILIC-MS/MS analysis, provide a reliable framework for researchers and toxicologists. Proper method validation is crucial, but this guide offers a comprehensive and scientifically grounded starting point for the implementation of ATCA analysis, ultimately enhancing the capabilities of medicolegal death investigation and clinical toxicology.[3]
References
- 1. as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. The potential use of 2-aminothiazoline-4-carboxylic acid (ATCA) as a forensic marker for cyanide exposure in medicolegal death investigation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. 2-Aminothiazoline-4-carboxylic acid | C4H6N2O2S | CID 16526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. youtube.com [youtube.com]
- 12. Targeted Determination of Tissue Energy Status by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS method development and validation for quantitative analyses of 2-aminothiazoline-4-carboxylic acid--a new cyanide exposure marker in post mortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-methylthiazole-4-carboxylic acid
Welcome to the technical support center for the purification of 2-Chloro-5-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights to ensure you achieve the desired purity and yield in your experiments.
Structure of This Guide
This document is structured to provide a comprehensive resource for the purification of this compound. It includes:
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Frequently Asked Questions (FAQs): Quick answers to common questions regarding the purification of this compound.
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Troubleshooting Guides: Detailed solutions to specific problems you may encounter during purification.
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Detailed Experimental Protocols: Step-by-step instructions for the most effective purification techniques.
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Data Summary Tables: Quantitative data to assist in experimental design.
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Visual Workflows: Diagrams to illustrate purification processes and decision-making.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are some suitable solvent systems for the recrystallization of this compound?
A2: For carboxylic acids like this one, polar protic solvents or their mixtures are often effective. Good starting points include ethanol/water or methanol/water mixtures.[1][2] The ideal solvent system should dissolve the compound when hot but have low solubility when cold, while impurities should remain soluble at all temperatures or be insoluble even at high temperatures.
Q3: Can I use silica gel column chromatography for this compound? I've heard thiazole derivatives can be unstable on silica.
A3: While some thiazole derivatives can be sensitive to the acidic nature of silica gel, purification by silica gel column chromatography is often feasible.[3] To mitigate potential degradation, you can deactivate the silica gel by pre-treating it with a small amount of a volatile base like triethylamine mixed in the eluent. Alternatively, using a less acidic stationary phase such as neutral alumina can be a good option.[3]
Q4: How can I remove highly polar impurities from my crude product?
A4: Acid-base extraction is an excellent method for separating the acidic this compound from neutral or basic impurities. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt and moves to the aqueous phase.[4] After separating the layers, the aqueous layer can be re-acidified to precipitate the pure product.
Q5: My purified product appears as an oil instead of a solid. What could be the cause?
A5: The presence of impurities is a common reason for a product oiling out instead of crystallizing. Trapped solvent can also be a culprit.[5] Ensure your product is thoroughly dried under a high vacuum. If it still remains an oil, consider further purification by column chromatography to remove impurities that may be hindering crystallization.
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Recommended Solution |
| Compound is too soluble in the chosen solvent at low temperature. | Select a less polar solvent or a solvent mixture. For instance, if you are using pure ethanol, try an ethanol/water mixture to decrease solubility at colder temperatures. |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Premature crystallization during hot filtration. | Heat the filtration apparatus (funnel and receiving flask) before filtering. Use a slight excess of hot solvent to ensure the compound remains dissolved. |
| Product is precipitating with impurities. | Ensure the solution is not supersaturated with impurities. A pre-purification step like an acid-base wash might be necessary. |
Issue 2: Poor Separation or Product Degradation During Column Chromatography
| Potential Cause | Recommended Solution |
| Product streaking or tailing on the TLC plate. | The carboxylic acid group is interacting strongly with the silica gel. Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to your eluent to suppress ionization and improve the peak shape.[5] |
| Co-elution of product and impurities. | The polarity of the eluent system may not be optimal. Try a different solvent system. For instance, if using hexane/ethyl acetate, consider dichloromethane/methanol. A shallower gradient during elution can also improve separation. |
| Product degradation on the column. | As mentioned in the FAQs, the acidic nature of silica gel can be problematic. Deactivate the silica gel with triethylamine or switch to a neutral stationary phase like alumina.[3] Work quickly and avoid leaving the compound on the column for extended periods. |
Issue 3: Inefficient Acid-Base Extraction
| Potential Cause | Recommended Solution |
| Incomplete extraction into the aqueous basic layer. | The base may not be strong enough, or insufficient base was used. Ensure you are using a molar excess of base. Sodium bicarbonate is generally sufficient for carboxylic acids, but if issues persist, a stronger base like sodium hydroxide can be used, though it may increase the risk of hydrolyzing other functional groups if present.[4] |
| Formation of an emulsion at the solvent interface. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. |
| Product does not precipitate upon re-acidification. | The product may be more soluble in the aqueous solution than expected. After acidification, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane to recover the product.[3] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined on a small scale first.
Step-by-Step Methodology:
-
Solvent Selection: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, methanol, water, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic product from neutral or basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Basic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). The this compound should precipitate as a solid.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry thoroughly under a high vacuum.
Protocol 3: Purification by Column Chromatography
This protocol is suitable for separating compounds with close polarities.
Step-by-Step Methodology:
-
Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate, with a small amount of acetic acid (e.g., 1%) added to the eluent to improve peak shape.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried powder containing the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under a high vacuum.
Data Summary Tables
Table 1: Common Recrystallization Solvents for Thiazole Carboxylic Acids
| Solvent/Solvent System | Polarity | Comments |
| Water/Ethanol | High | A common and effective mixture for polar compounds. The ratio can be adjusted to optimize solubility.[2] |
| Water/Methanol | High | Similar to water/ethanol, often provides good crystal quality. |
| Ethyl Acetate | Medium | Can be used for recrystallization, especially if impurities have very different polarities.[6] |
| Toluene | Low | Generally, less common for carboxylic acids but can be effective in some cases. |
Table 2: Typical Eluent Systems for Column Chromatography of Thiazole Derivatives
| Eluent System | Polarity | Comments |
| Hexane/Ethyl Acetate | Low to Medium | A versatile system where polarity is easily tuned by adjusting the ratio.[7][8] |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds. |
| Hexane/Acetone | Low to Medium | An alternative to hexane/ethyl acetate. |
Visual Workflows
Workflow 1: General Purification Strategy
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 7. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-5-methylthiazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Chloro-5-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues in your experimental work, ensuring the integrity and success of your synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its successful preparation is critical for the advancement of many drug discovery programs. However, like many heterocyclic syntheses, the path to the pure compound can be fraught with challenges, including the formation of persistent side products that complicate purification and reduce yields. This guide is structured to provide clear, actionable advice based on the underlying chemical principles of the common synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides a systematic approach to identifying the cause and implementing a solution.
Issue 1: Low Yield of the Desired this compound
Question: My overall yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield can stem from several factors, often related to the specific synthetic route employed. Let's break down the possibilities for the most common synthetic pathways.
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Hantzsch Thiazole Synthesis Route: This classical method involves the condensation of an α-halo ketone (or ester, like ethyl 2-chloroacetoacetate) with a thioamide.
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Causality: Incomplete reaction is a frequent culprit. The reaction conditions, such as temperature and reaction time, must be optimized to drive the reaction to completion. Additionally, side reactions of the starting materials can consume them in non-productive pathways. For instance, self-condensation of ethyl 2-chloroacetoacetate can occur under basic conditions.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials. If the reaction stalls, consider increasing the temperature or extending the reaction time.
-
Control Reagent Addition: Add the base or one of the reactants slowly to control the reaction temperature and minimize side reactions.
-
Check Reagent Quality: Ensure your starting materials, especially the α-halo ketone, are pure and free from decomposition products.
-
-
-
Sandmeyer Reaction Route: This route typically starts with the diazotization of ethyl 2-amino-5-methylthiazole-4-carboxylate, followed by a copper(I) chloride-mediated chlorination.
-
Causality: The diazonium salt intermediate is often unstable. If the temperature is not kept low and constant (typically 0-5 °C) during its formation and subsequent reaction, it can decompose, leading to a host of byproducts and a lower yield of the desired chloro-thiazole. Incomplete diazotization is another common issue.
-
Troubleshooting Steps:
-
Strict Temperature Control: Use an ice-salt bath to maintain a consistently low temperature throughout the diazotization and Sandmeyer reaction.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine to prevent localized overheating and decomposition of nitrous acid.
-
Ensure Complete Diazotization: Test for the presence of nitrous acid using starch-iodide paper before proceeding to the Sandmeyer reaction. A slight excess of nitrous acid is often necessary.
-
-
-
Hydrolysis of the Ester Precursor: The final step in many syntheses is the hydrolysis of the ethyl ester to the carboxylic acid.
-
Causality: Incomplete hydrolysis will result in a mixture of the ester and the acid, lowering the isolated yield of the final product. On the other hand, overly harsh hydrolysis conditions (e.g., high temperatures, prolonged reaction times) can lead to degradation of the product.
-
Troubleshooting Steps:
-
Monitor Hydrolysis: Use TLC or LC-MS to confirm the complete disappearance of the starting ester.
-
Optimize Conditions: If hydrolysis is slow, consider using a stronger base (e.g., KOH instead of NaOH) or a co-solvent like methanol or THF to improve solubility. If degradation is observed, reduce the temperature and reaction time.
-
-
Issue 2: Presence of an Isomeric Impurity in Hantzsch Synthesis
Question: I am using a Hantzsch synthesis, and I've isolated a significant amount of an impurity with the same mass as my product. What could this be?
Answer:
This is a classic issue in the Hantzsch synthesis when using N-substituted thioamides. The impurity is likely a regioisomer of your desired product.
-
Causality: The condensation of an α-halo ketone with an N-monosubstituted thiourea can proceed through two different pathways, leading to either a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole.[1] The reaction conditions, particularly the pH, can influence the regioselectivity of this reaction.[1] Neutral conditions typically favor the formation of the 2-(N-substituted amino)thiazole, while acidic conditions can lead to mixtures or favor the 2-imino isomer.[1]
-
Troubleshooting Steps:
-
Control pH: If you are aiming for the 2-amino isomer, ensure your reaction is run under neutral or slightly basic conditions. The use of a non-nucleophilic base can be beneficial.
-
Characterize the Impurity: Use spectroscopic methods like 1H NMR to distinguish between the two isomers. The chemical shift of the proton at the 5-position of the thiazole ring can be a key differentiator.[1]
-
Purification: If a mixture is obtained, careful column chromatography may be required to separate the isomers. However, optimizing the reaction conditions to favor the desired isomer is a more efficient approach.
-
Issue 3: Product Degradation During Workup or Storage
Question: My product appears pure after the initial reaction, but I see signs of degradation after purification or upon storage. What is happening?
Answer:
This compound can be susceptible to degradation under certain conditions. The two most common degradation pathways are hydrolysis of the 2-chloro group and decarboxylation.
-
Causality:
-
Hydrolysis: The 2-chloro substituent on the thiazole ring can be susceptible to nucleophilic substitution by water, especially under basic conditions or upon prolonged heating in aqueous solutions. This will result in the formation of 2-hydroxy-5-methylthiazole-4-carboxylic acid.
-
Decarboxylation: Thiazole-4-carboxylic acids can undergo decarboxylation (loss of CO2) when subjected to high temperatures or strong acidic or basic conditions.[2] This would lead to the formation of 2-chloro-5-methylthiazole.
-
-
Troubleshooting and Prevention:
-
Mild Workup Conditions: During the workup, avoid prolonged exposure to strong bases. If an extraction with a basic aqueous solution is necessary, perform it quickly and at a low temperature. Neutralize the product as soon as possible.
-
Avoid High Temperatures: Concentrate your product solutions under reduced pressure at a low temperature. Avoid distilling the final carboxylic acid if possible.
-
Proper Storage: Store the final product in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of synthetic route often depends on the availability of starting materials, the scale of the synthesis, and the desired purity of the final product.
-
The Hantzsch synthesis is a versatile and widely used method for constructing the thiazole ring.[3][4] It is often a good choice for laboratory-scale synthesis.
-
The Sandmeyer reaction is a reliable method for introducing the chloro group, but it requires the synthesis of the corresponding 2-aminothiazole precursor.[5][6][7] This route can be advantageous for larger-scale production where the starting amine is readily available.
-
Chlorination of a 2-mercaptothiazole can also be an effective route, though it may require careful control to avoid over-chlorination.
Q2: What are the key side products to look for in a Sandmeyer reaction for this synthesis?
A2: Besides the unreacted starting material, the primary side products in a Sandmeyer reaction for this synthesis include:
-
2-Hydroxy-5-methylthiazole-4-carboxylic acid ethyl ester: This results from the reaction of the diazonium salt with water if the reaction is not carried out under anhydrous conditions or if the temperature is not well-controlled.
-
Di-halogenated or other substituted thiazoles: While less common with controlled conditions, over-reaction or side reactions with other nucleophiles present in the reaction mixture can occur.[5]
-
Azo-coupled products: Diazonium salts can couple with electron-rich aromatic compounds. If the starting amine is not fully consumed during diazotization, the diazonium salt can react with the remaining amine to form colored azo impurities.
Q3: How can I effectively purify the final this compound?
A3: Purification of the final product can often be achieved by recrystallization. A suitable solvent system should be chosen where the desired product has good solubility at elevated temperatures and poor solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water. If recrystallization is not sufficient to remove persistent impurities, column chromatography on silica gel may be necessary, although this can be challenging with carboxylic acids due to their polarity.
Data Summary Table
| Potential Issue | Common Cause(s) | Key Analytical Signature | Proposed Solution(s) |
| Low Yield | Incomplete reaction, side reactions of starting materials, decomposition of intermediates. | Presence of starting materials or multiple unidentified spots on TLC/peaks in LC-MS. | Optimize reaction time and temperature; control reagent addition; ensure high-quality starting materials. |
| Isomer Formation (Hantzsch) | Reaction under acidic conditions.[1] | A second product with the same mass as the desired product. | Maintain neutral or slightly basic reaction conditions. |
| Product Degradation | Hydrolysis of the 2-chloro group; Decarboxylation of the carboxylic acid.[2] | Appearance of new, more polar (hydrolysis) or less polar (decarboxylation) impurities over time. | Use mild workup conditions; avoid high temperatures; store the final product under an inert atmosphere at low temperature. |
| Incomplete Hydrolysis | Insufficient reaction time or base. | Presence of the starting ester in the final product. | Increase reaction time, use a stronger base, or add a co-solvent. |
Experimental Protocol: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate (Hantzsch Synthesis)
This protocol is for a common precursor to this compound.
-
To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent (e.g., ethanol), add thiourea (1.0 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a mild base such as sodium bicarbonate solution.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to afford pure ethyl 2-amino-5-methylthiazole-4-carboxylate.[8][9]
Visualizing Side Product Formation
The following diagram illustrates the main synthetic pathway for this compound starting from ethyl 2-amino-5-methylthiazole-4-carboxylate and highlights key points where side products can form.
Caption: Synthetic pathway and common side product formation.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Aminothiazole-5-Carboxamides
Welcome to the technical support center for the synthesis of 2-aminothiazole-5-carboxamides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical scaffold. The 2-aminothiazole core is a privileged structure in medicinal chemistry, notably forming the backbone of kinase inhibitors like Dasatinib.[1][2] The methodologies presented here are grounded in established chemical principles and validated through extensive laboratory application.
This guide is structured to provide direct, actionable advice through a series of frequently asked questions and troubleshooting scenarios. We will delve into the causality behind common experimental issues and offer robust solutions to ensure the successful synthesis of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-aminothiazole-5-carboxamides, and what are their primary advantages and disadvantages?
There are several established routes, with the choice often depending on the scale of the synthesis, the desired substitution patterns, and the available starting materials. The four most prominent strategies are summarized below.
| Metric | Route A: Post-Thiazole Amide Coupling | Route B: Convergent (from β-Ethoxyacrylamide) | Route C: Mucochloric Acid-Based Synthesis | Route D: Traditional Hantzsch Thiazole Synthesis |
| Starting Materials | Ethyl 2-aminothiazole-5-carboxylate | β-Ethoxyacryloyl chloride, Substituted aniline | Mucochloric acid | α-halocarbonyl compound, Thiourea derivative |
| Typical Overall Yield | Variable (often moderate to good) | ~68% | High | Good |
| Key Advantages | Utilizes a common thiazole starting material. | High yields, convergent, avoids protecting groups, scalable.[3] | Scalable, uses inexpensive starting material. | Direct and classic approach.[4][5] |
| Key Disadvantages | Inefficient for sterically hindered anilines, multiple steps requiring protecting groups.[1][3] | Requires preparation of β-ethoxyacryloyl chloride. | Multiple steps, involves chlorinated intermediates. | Preparation of the α-haloketone precursor can be challenging. |
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 2-aminothiazole-5-carboxamides.
Scenario 1: Low Yield in Hantzsch Thiazole Synthesis
Problem: You are performing a Hantzsch synthesis by reacting an α-haloketone with thiourea to form the 2-aminothiazole ring, but the yield is consistently low.
Possible Causes & Solutions:
-
Instability of the α-haloketone: α-haloketones can be unstable and prone to self-condensation or decomposition.
-
Expert Advice: It is often best to use the α-haloketone immediately after its preparation. If storage is necessary, keep it in a cool, dark place, preferably under an inert atmosphere. Monitoring the purity of the α-haloketone by NMR or TLC before use is highly recommended.
-
-
Reaction Conditions: The reaction temperature and solvent can significantly impact the yield.
-
Expert Advice: The condensation is typically carried out in ethanol.[4] Running the reaction at reflux is common, but for sensitive substrates, a lower temperature (e.g., 50°C) for a longer duration might be beneficial.[6] Solvent-free conditions have also been reported to give good yields rapidly.[7]
-
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Expert Advice: A common side reaction is the formation of a dithiazole byproduct. Ensuring the stoichiometry of the reactants is carefully controlled can minimize this. Using a slight excess of thiourea is sometimes employed to drive the reaction to completion.
-
Scenario 2: Difficulty in Amide Coupling with Sterically Hindered Anilines
Problem: You are attempting to couple a 2-aminothiazole-5-carboxylic acid with a sterically hindered aniline (e.g., 2-chloro-6-methylaniline) and are observing low conversion or no reaction.[3]
Causality: Steric hindrance around the amine group of the aniline prevents efficient nucleophilic attack on the activated carboxylic acid. Standard coupling reagents may not be effective.
Solutions:
-
Alternative Synthetic Route: The most robust solution is often to change the synthetic strategy. A convergent approach where the amide bond is formed before the thiazole ring construction is highly effective. The synthesis via a β-ethoxyacrylamide intermediate (Route B) is specifically designed to overcome this challenge and is amenable to large-scale synthesis.[3]
-
Use of Specific Coupling Reagents: If you must proceed with the coupling, consider using more potent coupling agents that are less sensitive to steric hindrance, such as COMU or HATU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Protecting Group Strategy: While less efficient, a strategy involving N-Boc protection of the 2-amino group on the thiazole, followed by ester hydrolysis, amide coupling, and subsequent deprotection can be employed, though it is not ideal for hindered anilines.[3]
Scenario 3: Product Purification Challenges
Problem: Your crude product is an oil or a gummy solid, making isolation and purification by recrystallization difficult.
Possible Causes & Solutions:
-
Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove and may result in an oily product.
-
Expert Advice: After the reaction, perform an aqueous workup to remove water-soluble impurities and solvents. If DMF was used, washing with brine several times can help. A final precipitation of the product from a solvent in which it is insoluble (e.g., cold diethyl ether) can be effective.[6]
-
-
Impurities: The presence of unreacted starting materials or side products can inhibit crystallization.
-
Expert Advice: Column chromatography is a reliable method for purifying 2-aminothiazole derivatives.[4] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
-
Recrystallization Solvent System: The choice of solvent is crucial for successful recrystallization.
-
Expert Advice: A range of solvents can be used for recrystallization, including mixtures of THF and hexane, or methanol and water.[8] It is essential to perform small-scale solubility tests to identify the optimal solvent or solvent system.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of two common synthetic routes.
Caption: Comparison of a linear vs. a convergent synthetic route.
Experimental Protocols
Protocol: Convergent Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol is adapted from a highly efficient method that avoids the issues of coupling with sterically hindered anilines.[3]
Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
To a cooled (0-5°C) solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF), slowly add 3-ethoxyacryloyl chloride (1.5 eq).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture to 0-10°C and add 1N HCl.
-
Dilute with water and concentrate under vacuum to a thick slurry.
-
Dilute the slurry with toluene, stir, and then cool to 0°C.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield the product.
Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
To a solution of the acrylamide from Step 1 (1.0 eq) in THF, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0-5°C.
-
Stir the mixture for 1 hour at this temperature.
-
In a separate flask, prepare a solution of thiourea (1.1 eq) in ethanol.
-
Add the thiourea solution to the reaction mixture and heat to 60-65°C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and add a solution of sodium t-butoxide in THF.
-
Stir at room temperature, then cool to 0-5°C and acidify with 2N HCl.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the final product.
Caption: Decision workflow for troubleshooting low amide coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
preventing N-bromination or phenyl ring bromination by-products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity in bromination reactions. Specifically, we will address the common and often frustrating formation of N-bromination and undesired phenyl ring bromination by-products. This resource provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind these strategies to empower you to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between radical and electrophilic bromination, and how does it dictate the reaction outcome?
The reaction pathway—radical versus electrophilic (ionic)—is the most critical factor determining where the bromine atom is installed on your substrate.
-
Radical Bromination: This mechanism proceeds via bromine radicals (Br•) and is used for substituting hydrogens on carbons adjacent to a π-system, such as allylic and benzylic positions. These reactions are typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) in non-polar solvents (e.g., CCl₄).[1][2][3] N-Bromosuccinimide (NBS) is the classic reagent for this transformation because it provides a low, steady concentration of Br₂, which is crucial for favoring substitution over addition to a double bond.[4][5]
-
Electrophilic Aromatic Substitution (EAS): This is the mechanism for brominating an aromatic ring directly. It involves generating a potent electrophile ("Br⁺") that the electron-rich aromatic ring attacks.[6][7] This process almost always requires a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) when using molecular bromine (Br₂) to polarize the Br-Br bond and make it sufficiently electrophilic.[8][9][10] For activated rings like phenols or anilines, a catalyst may not be necessary.[2][11]
Understanding which C-H bond you are targeting (benzylic vs. aromatic) is the first step in choosing the correct reaction conditions.
Q2: I'm seeing N-bromination of my amide/amine substrate. What causes this side reaction?
N-bromination occurs when the lone pair of electrons on a nitrogen atom acts as a nucleophile, attacking the electrophilic bromine source. This is essentially an electrophilic substitution on nitrogen. This side reaction is a common issue when your substrate contains unprotected N-H bonds (amines, amides, imides, etc.) and you are attempting bromination elsewhere on the molecule under conditions that can support an ionic pathway.
Q3: Why am I getting a mixture of ortho-, para-, and poly-brominated products on my phenyl ring?
This lack of regioselectivity is governed by the principles of Electrophilic Aromatic Substitution (EAS). The substituents already present on the aromatic ring dictate the position and rate of further substitution.
-
Directing Effects: Electron-donating groups (e.g., -OH, -OR, -NH₂, -Alkyl) are "activating" and direct incoming electrophiles to the ortho and para positions. Electron-withdrawing groups (e.g., -NO₂, -CN, -C=O) are "deactivating" and direct to the meta position.
-
Polybromination: This occurs when the newly brominated product is still reactive enough to undergo another bromination. This is especially common with highly activated rings (like phenols), where the reaction can be difficult to stop at monosubstitution.[11] Using harsh conditions or an excess of the brominating agent exacerbates this issue.
Troubleshooting Guide 1: Preventing Unwanted N-Bromination
Scenario: You are attempting a benzylic bromination on a substrate containing a secondary amide, but are observing significant formation of the N-bromoamide by-product alongside your desired product.
Issue Analysis
The N-H bond of an amide or amine is susceptible to attack by electrophilic bromine sources. While the goal is a radical-mediated benzylic bromination, conditions are not sufficiently controlled to prevent a competing ionic pathway leading to N-bromination.
Solution Workflow
The following diagram outlines the decision-making process to mitigate N-bromination.
Caption: Decision workflow for troubleshooting N-bromination.
Strategy 1: Employing Protecting Groups (Recommended)
The most robust method to prevent N-bromination is to temporarily protect the nitrogen atom, rendering it non-nucleophilic.[12][13]
Detailed Protocol: Acetyl (Ac) Protection of a Primary/Secondary Amine
-
Protection:
-
Dissolve the amine-containing substrate (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a mild base, such as triethylamine (TEA, 1.2 eq.) or pyridine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (Ac₂O, 1.1 eq.) or acetyl chloride (AcCl, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Work up the reaction by washing with aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated substrate.
-
-
Bromination:
-
Proceed with your intended bromination reaction (e.g., benzylic bromination with NBS and AIBN) on the now-protected substrate.
-
-
Deprotection:
-
The acetyl group is typically removed under basic or acidic hydrolysis.
-
Basic Conditions: Reflux the N-acetylated compound with aqueous NaOH or LiOH in a solvent mixture like THF/water or MeOH/water.
-
Acidic Conditions: Reflux with aqueous HCl.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product.
-
Strategy 2: Rigorous Control of Reaction Conditions
If protection/deprotection is not viable, you must strictly enforce conditions that favor a radical mechanism over an ionic one.[5]
-
Reagent Purity: Use freshly recrystallized NBS. Impure, yellowish NBS may contain bromine and acidic impurities that promote ionic side reactions.[1][3]
-
Solvent Choice: Use anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can facilitate ionic pathways.
-
Initiation: Ensure a dedicated radical initiator is present. Use AIBN or benzoyl peroxide (BPO) with thermal conditions (reflux) or initiate photochemically with a UV lamp.[1][2] The presence of a strong initiator helps ensure the radical chain reaction outcompetes any potential ionic reactions.
-
Acid Scavenging: Add a non-nucleophilic base like barium carbonate to neutralize any acidic by-products (e.g., HBr) that can catalyze ionic side reactions.[3]
Troubleshooting Guide 2: Achieving Regioselectivity in Phenyl Ring Bromination
Scenario: You are attempting to monobrominate an activated aromatic substrate (e.g., anisole), but the reaction yields a mixture of 2-bromo-, 4-bromo-, and 2,4-dibromoanisole.
Issue Analysis
The methoxy group (-OCH₃) is a strong activating, ortho, para-director. The high electron density of the ring makes it highly susceptible to electrophilic attack and prone to over-bromination, while the electronic and steric properties yield a mixture of isomers. The goal is to tame this reactivity and direct the substitution to a single desired position, usually the sterically less hindered para position.
Strategy 1: Choice of Brominating Agent and Conditions
Harsh reagents like Br₂/FeBr₃ are often too reactive for activated systems. Milder, more sterically demanding, or specialized reagents can provide significantly better control.[14]
Comparison of Brominating Agents for Aromatic Rings
| Reagent System | Typical Conditions | Selectivity Profile | Advantages | Disadvantages |
| Br₂ / FeBr₃ | DCM or CCl₄, 0 °C to RT | Highly reactive, often poor regioselectivity with activated rings.[8][9] | Powerful, readily available, effective for deactivated rings. | Corrosive, hazardous (Br₂), often leads to polybromination.[14] |
| N-Bromosuccinimide (NBS) | MeCN or DMF, RT | Good for activated rings. High para-selectivity in DMF.[3][15] | Solid, easier to handle than Br₂. Can be tuned by solvent.[4] | Can be sluggish for deactivated rings without a strong acid catalyst.[16] |
| Pyridinium Tribromide | THF or AcOH, RT | Good para-selectivity for phenols. | Crystalline solid, stable, and safer to handle than liquid bromine.[14] | Can be less reactive than Br₂. |
| Br₂ / Zeolite Catalyst | Dichloromethane, 30-70 °C | High para-selectivity due to shape-selective catalysis within zeolite pores.[17] | Excellent for targeting the para position. | Requires specific catalyst preparation/purchase. |
Strategy 2: Precise Control Over Stoichiometry and Temperature
To prevent polybromination, careful control of the reaction parameters is essential.
Detailed Protocol: para-Selective Monobromination of Anisole with NBS
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the anisole substrate (1.0 eq.) and dissolve it in anhydrous acetonitrile (MeCN).[15]
-
Cooling: Cool the solution to 0 °C using an ice bath. Low temperatures decrease the reaction rate and minimize over-reaction.[15]
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 eq.) portion-wise over 15-20 minutes. Adding the reagent slowly maintains a low instantaneous concentration, disfavoring a second bromination event.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress closely using TLC or GC-MS.
-
Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining active bromine.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to isolate the 4-bromoanisole.
Visualizing the Mechanism: Electrophilic Aromatic Substitution
The following diagram illustrates the key steps in the bromination of an activated aromatic ring, showing the formation of the resonance-stabilized sigma complex that leads to ortho and para products.
Caption: Mechanism of Electrophilic Aromatic Bromination with NBS.
By implementing these targeted strategies, you can gain precise control over your bromination reactions, minimizing by-products and maximizing the yield of your desired compound.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. byjus.com [byjus.com]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 17. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2-Aminothiazole-5-Carboxamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-aminothiazole-5-carboxamide and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are looking to transition from bench-scale synthesis to larger, scalable production. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the success and safety of your scale-up campaign.
Section 1: Strategic Overview of Synthetic Routes for Scale-Up
The selection of a synthetic route is the most critical decision when scaling up production. The ideal route should be high-yielding, cost-effective, safe, and robust. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and several methods exist for its construction.[1][2] However, not all are suitable for large-scale synthesis, which often presents challenges like difficult isolation procedures, low yields, or the use of expensive reagents.[3][4]
Below is a comparative analysis of the most common synthetic strategies.
Comparison of Major Synthetic Routes
| Metric | Route A: Post-Thiazole Amide Coupling | Route B: Convergent (from β-Ethoxyacrylamide) | Route C: Mucochloric Acid-Based | Route D: Classic Hantzsch Synthesis |
| Description | Initial formation of a 2-aminothiazole-5-carboxylate ester, followed by hydrolysis and amide coupling.[5] | A pre-formed β-ethoxyacrylamide is cyclized with thiourea after α-bromination.[5][6] | Utilizes mucochloric acid as a starting material to form a 2,3-dichloroacrylic acid intermediate.[5][7] | Direct condensation of an α-halocarbonyl compound with a thiourea derivative.[8][9] |
| Typical Overall Yield | Fair to Good | Excellent (often >90% for the key step)[6] | Good | Variable, often moderate to good |
| Scalability | Moderate; multiple steps can lower overall yield. | High; fewer steps and high efficiency.[6] | High; uses inexpensive starting materials.[7] | Moderate; α-haloketone stability can be an issue. |
| Key Advantages | Modular approach. | Highly efficient, avoids protection/deprotection steps.[6] | Cost-effective starting material. | Well-established, versatile reaction.[10] |
| Key Challenges | Potential for low yield in the final coupling step, especially with sterically hindered anilines.[6] | Potential for side reactions (N- or ring bromination) if not controlled.[6] | Handling of corrosive intermediates like acyl chlorides.[7] | Stability of α-halocarbonyls; potential for lachrymatory byproducts. |
| Recommendation | Good for library synthesis and initial discovery. | Highly recommended for scale-up. | A strong alternative for large-scale industrial production. | Suitable, but may require more optimization for scale-up. |
For the remainder of this guide, we will focus primarily on Route B (Convergent Synthesis from β-Ethoxyacrylamide) , as it represents a modern, efficient, and highly scalable approach for producing 2-aminothiazole-5-carboxamides.[6]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up process in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What is the most common point of failure in the convergent synthesis (Route B)?
A1: The most critical step is the chemoselective α-bromination of the β-ethoxyacrylamide intermediate. Incomplete bromination means you carry unreacted starting material into the cyclization step, which complicates purification and lowers the yield. Conversely, over-bromination or side reactions like N-bromination can consume your material.[6] Always monitor this step closely (e.g., via TLC or UPLC-MS) to ensure full conversion before proceeding.
Q2: I am observing significant colored impurities in my final product. What causes this?
A2: Colored impurities often arise from oxidation or degradation of the aminothiazole ring, which can be sensitive. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon), especially during heating steps. Also, consider that impurities in your starting materials (like aged thiourea) can introduce color. Purification via recrystallization, sometimes with activated charcoal, can often resolve this.[7]
Q3: My product is difficult to purify by recrystallization. What solvents are recommended?
A3: The choice of solvent is critical. A mixture of solvents is often effective. For 2-aminothiazole-5-carboxamide derivatives, common systems include THF/hexane, methanol/water, or toluene.[6][7] The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
Q4: The Hantzsch reaction between my α-haloketone and thiourea is sluggish. How can I improve it?
A4: The classic Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[8][10] If the reaction is slow, ensure your solvent is appropriate (ethanol is common) and that the reaction is heated sufficiently (reflux is typical). The purity of the thiourea is also crucial. Some variations use microwave irradiation to accelerate the reaction and improve yields.[11]
In-Depth Troubleshooting Scenarios
Scenario 1: During the scale-up of the convergent route, the bromination of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is uncontrollable and gives multiple products.
-
Underlying Cause: The reaction with N-Bromosuccinimide (NBS) can be exothermic. On a larger scale, inefficient heat dissipation can lead to a temperature spike, promoting side reactions like bromination on the activated phenyl ring or at the amide nitrogen.[6]
-
Troubleshooting Steps & Explanation:
-
Control Reagent Addition: Instead of adding NBS all at once, add it portion-wise or as a solution via an addition funnel. This allows you to control the reaction rate and internal temperature.
-
Maintain Low Temperature: Ensure your cooling bath is robust enough for the scale. A jacketed reactor with a chiller is ideal. The reaction is typically performed in a mixture of dioxane and water at a controlled temperature.[6]
-
Monitor Reaction Progress: Use TLC or UPLC to track the formation of the desired α-bromo intermediate. Once the starting material is consumed, immediately proceed to the next step to prevent the formation of degradation products.
-
Scenario 2: The final product after cyclization with thiourea contains a significant amount of unreacted β-ethoxyacrylamide starting material.
-
Underlying Cause: This points to an incomplete α-bromination step. If the β-ethoxyacrylamide is not fully converted to the α-bromo intermediate, it will not react with thiourea to form the thiazole ring.
-
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for incomplete reaction.
Scenario 3: Product isolation after aqueous workup is poor, with product oiling out or forming a fine, difficult-to-filter solid.
-
Underlying Cause: This is often due to suboptimal pH during workup or an inappropriate choice of crystallization solvent. The amino group on the thiazole ring can be protonated, changing the molecule's solubility characteristics.
-
Troubleshooting Steps & Explanation:
-
Control pH: After the reaction, which is often acidic, carefully adjust the pH. Sometimes, neutralization or making the solution slightly basic is required to precipitate the free base form of the product.
-
Solvent Selection for Crystallization: If the product precipitates as a fine solid from the aqueous mixture, try extracting it into an organic solvent first. After drying the organic layer, you can perform a more controlled crystallization by adding an anti-solvent. For example, dissolve the crude product in a minimal amount of a good solvent (like THF or Methanol) and slowly add a poor solvent (like water or hexane) until turbidity is observed, then cool.[7]
-
Trituration: If crystallization is challenging, try triturating the crude oil or solid with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or hexane). This can often wash away impurities and induce solidification of the product.
-
Section 3: Recommended Scale-Up Protocol
This protocol details the highly efficient convergent synthesis of a representative 2-aminothiazole-5-carboxamide, adapted from a method demonstrated to be effective for large-scale preparation.[6]
Workflow Diagram
Caption: Convergent synthesis workflow for 2-aminothiazole-5-carboxamide.
Step-by-Step Methodology
Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide [6]
-
Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add tetrahydrofuran (THF, ~10 volumes). Add 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq).
-
Cooling: Cool the stirring solution to 0-5°C using a chiller.
-
Reagent Addition: Slowly add 3-ethoxyacryloyl chloride (1.5 eq) via the addition funnel, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to 20°C and stir for 2 hours. Monitor for completion by TLC or UPLC.
-
Workup: Cool the mixture back to 0-10°C and slowly add 1N Hydrochloric acid. Dilute with water and concentrate under vacuum to a thick slurry.
-
Isolation: Dilute the slurry with toluene, stir, and cool to 0°C for 1 hour. Collect the solid product by filtration, wash with water, and dry under vacuum. A typical yield is around 74%.[6]
Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [6]
-
Setup: To a clean, dry reactor, add the acrylamide intermediate from Step 1 (1.0 eq), dioxane (~5 volumes), and water (~2.5 volumes).
-
Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the temperature below 25°C. Stir for approximately 1 hour. Monitor closely for the complete consumption of the starting material.
-
Cyclization: Add thiourea (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-85°C and maintain for 2-3 hours until the reaction is complete (monitor by UPLC).
-
Workup: Cool the mixture to room temperature. Add water and adjust the pH to 7-8 with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation: Stir the resulting slurry at room temperature, then cool to 0-5°C. Filter the solid, wash thoroughly with water, and then with a suitable solvent like methyl tert-butyl ether (MTBE) to remove organic-soluble impurities.
-
Purification: Dry the crude solid. The product can be further purified by recrystallization from a solvent system like THF/hexane. This step typically yields the final product in excellent purity (>95%).[6]
Section 4: Safety & Reagent Handling
Scaling up chemical synthesis magnifies potential hazards. Adherence to strict safety protocols is non-negotiable.
Key Reagent Safety Profiles:
| Reagent | Key Hazards | Recommended Handling Precautions |
| Thiourea | Toxic, suspected carcinogen, may damage the unborn child.[12][13] | Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid creating dust.[12][14] |
| N-Bromosuccinimide (NBS) | Oxidizer, causes skin and eye irritation. | Store away from combustible materials. Handle with care to avoid contact with skin and eyes. Use in a fume hood. |
| Ethyl Cyanoacetate | Harmful if swallowed, causes serious eye irritation.[15][16] | Wear eye and face protection. Wash hands thoroughly after handling. Can release hydrocyanic acid with strong acids.[16] |
| Acyl Chlorides | Corrosive, react violently with water. | Handle under anhydrous conditions in a fume hood. Wear acid-resistant gloves and face shield. |
General Scale-Up Safety Considerations:
-
Ventilation: Ensure adequate ventilation to prevent the buildup of solvent vapors and hazardous fumes.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE. For larger scales, consider enhanced protection like face shields and chemical-resistant aprons.[14]
-
Exothermic Reactions: Be prepared for exotherms. Use controlled addition rates and have adequate cooling capacity. Never add reagents faster than the system can dissipate the generated heat.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Contaminated solvents and reaction residues must be collected in properly labeled waste containers.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting LC-MS Analysis of Thiazole Derivatives
Welcome to the technical support center for the LC-MS analysis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical field experience.
Introduction: The Analytical Nuances of Thiazole Derivatives
Thiazole rings are prevalent structural motifs in a vast array of pharmaceuticals and biologically active molecules. Their unique electronic properties, including the presence of both nitrogen and sulfur heteroatoms, introduce specific challenges and considerations in LC-MS analysis. Understanding these characteristics is the first step toward robust and reliable method development and troubleshooting.
Thiazole derivatives can vary widely in polarity, basicity, and stability, all of which influence their behavior during chromatographic separation and mass spectrometric detection. For instance, the basic nitrogen atom can lead to strong interactions with residual silanols on silica-based columns, resulting in peak tailing.[1] Furthermore, the thiazole ring itself can be susceptible to in-source fragmentation or photodegradation under certain conditions, complicating spectral interpretation and quantification.[2][3]
This guide will address these and other common issues, providing both diagnostic procedures and effective solutions to ensure the integrity and accuracy of your analytical results.
I. Chromatographic Issues: Peak Shape and Retention Problems
Poor peak shape is a frequent issue in the HPLC separation of thiazole derivatives, often manifesting as tailing, fronting, or broadening. These problems can compromise resolution, reduce sensitivity, and lead to inaccurate integration.[4]
FAQ 1: Why are my thiazole derivative peaks tailing?
Peak tailing for thiazole compounds is commonly attributed to secondary interactions between the basic nitrogen atom in the thiazole ring and active sites on the stationary phase, particularly ionized silanol groups on silica-based columns.[1] Column overload can also be a cause, presenting as a right-triangle peak shape with decreasing retention time as sample concentration increases.[5]
Troubleshooting Protocol for Peak Tailing:
-
Assess Column Health:
-
If a guard column is in use, remove it and re-inject the sample. If the peak shape improves, the guard column is the source of the problem and should be replaced.[1][5]
-
If the issue persists, try backflushing the analytical column to waste for a few minutes, as a partially blocked inlet frit can distort peak shape.[5] If this does not resolve the tailing, the column may be degraded and require replacement.[5]
-
-
Optimize Mobile Phase Conditions:
-
pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For basic thiazole derivatives, operating at a low pH (e.g., with 0.1% formic acid) will protonate the analyte, which can improve peak shape. Conversely, a higher pH can suppress the ionization of silanol groups on the column.
-
Buffer Concentration: Inadequate buffer capacity can lead to pH gradients within the column, causing peak distortion. Ensure your buffer concentration is sufficient for your analytes and mobile phase composition.
-
-
Evaluate Sample Overload:
Logical Flow for Diagnosing Peak Tailing:
Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.
FAQ 2: My thiazole derivative is poorly retained or elutes in the void volume. How can I improve retention?
Many thiazole derivatives are polar in nature, leading to poor retention on traditional reversed-phase columns like C18.
Strategies for Increasing Retention of Polar Thiazoles:
-
Reduce Mobile Phase Polarity: Decrease the proportion of the strong organic solvent (e.g., acetonitrile, methanol) in your mobile phase.
-
Alternative Stationary Phases:
-
Consider using a column with a more polar stationary phase, such as one with a polar-embedded group or a phenyl-hexyl phase, which can offer different selectivity.
-
Mixed-mode liquid chromatography (MMLC) columns, which possess both reversed-phase and ion-exchange characteristics, are excellent alternatives for retaining polar and charged compounds like many N-containing heterocycles.[7][8]
-
-
Ion-Pairing Chromatography: For ionizable thiazole derivatives, adding an ion-pairing reagent to the mobile phase can enhance retention. However, be aware that these reagents are often not MS-friendly.
II. Mass Spectrometry Issues: Sensitivity, Fragmentation, and Matrix Effects
The mass spectrometric response of thiazole derivatives can be affected by their ionization efficiency, fragmentation behavior, and susceptibility to matrix effects.
FAQ 3: I have low sensitivity for my thiazole derivative. How can I improve the MS signal?
Low sensitivity is often a result of poor ionization efficiency in the electrospray ionization (ESI) source.
Protocol for Optimizing ESI Parameters for Thiazole Derivatives:
-
Select the Correct Ionization Mode: Most thiazole derivatives contain a basic nitrogen and will ionize well in positive ion mode ([M+H]⁺).
-
Systematic Parameter Optimization: Infuse a standard solution of your analyte directly into the mass spectrometer and systematically optimize the following parameters.[9]
| ESI Parameter | Rationale for Thiazole Derivatives | Typical Starting Range |
| Capillary Voltage | Sets the potential difference to generate the electrospray. Too high can cause in-source fragmentation. | 3–5 kV (positive mode)[10] |
| Nebulizer Gas Pressure | Controls the formation of droplets. Higher pressure creates finer droplets, aiding desolvation. | Varies by instrument; start with manufacturer's recommendation. |
| Drying Gas Flow & Temperature | Facilitates solvent evaporation. Overly high temperatures can cause thermal degradation of some thiazole derivatives. | Flow: 8–12 L/min, Temp: 300–350 °C |
| Fragmentor/Declustering Potential | Potential applied to the lens stack. Can be a source of in-source fragmentation if set too high.[3] | Start low and increase gradually while monitoring for fragmentation. |
Factors Influencing Ionization Efficiency:
Caption: Key factors influencing the ionization efficiency of an analyte.
FAQ 4: I am observing unexpected fragments in my MS1 spectrum. What is causing this?
The appearance of fragment ions in a full scan (MS1) spectrum is often due to in-source fragmentation (ISF) , where the analyte fragments within the ion source before reaching the mass analyzer.[3] Thiazole rings can be susceptible to cleavage, and certain substituents may be labile.[11][12]
Diagnosing and Mitigating In-Source Fragmentation:
-
Reduce Source Energy: The primary cause of ISF is excessive energy in the ion source.[3] Systematically reduce the fragmentor or declustering potential and the capillary voltage to see if the abundance of the precursor ion increases relative to the fragment ions.[3]
-
Lower Source Temperature: High source temperatures can contribute to the thermal degradation of analytes, leading to fragmentation.[3] Try reducing the drying gas temperature.
-
Evaluate Fragmentation Patterns: The fragmentation of the thiazole ring often involves cleavage of the C-S or C-N bonds.[11][12] Understanding these pathways can help confirm if the observed ions are indeed from your target analyte.[13][14]
FAQ 5: My results are inconsistent when analyzing samples in a biological matrix. How do I assess and mitigate matrix effects?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) due to co-eluting components from the sample matrix (e.g., plasma, urine).[15][16] ESI is particularly prone to these effects.[15][17]
Protocol for Evaluating Matrix Effects:
The most accepted method is the post-extraction spike approach.[16]
-
Prepare Three Sets of Samples:
-
Set A: Analyte in a neat (clean) solvent.
-
Set B: Blank matrix extract spiked with the analyte post-extraction.
-
Set C: Blank matrix extract (no analyte).
-
-
Calculate the Matrix Factor (MF):
-
Inject and analyze samples from Set A and Set B.
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Strategies to Overcome Matrix Effects:
-
Improve Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate the analyte from the interfering matrix components.[15] Adjust the gradient or change the column to move the analyte's peak away from regions of high ion suppression.
-
Enhance Sample Preparation: A more rigorous sample clean-up, such as using solid-phase extraction (SPE) instead of a simple protein precipitation, can remove many interfering compounds.[18]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[16] Since it co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[19]
III. Compound Stability Issues
FAQ 6: My analyte appears to be degrading during analysis. Are thiazole derivatives known to be unstable?
Certain thiazole derivatives can be susceptible to degradation, particularly photodegradation, depending on their substituents.[2][20] For example, thiazoles with aryl ring substituents have been shown to undergo photo-oxygenation when exposed to light.[2]
Investigating and Preventing Analyte Degradation:
-
Protect from Light: Use amber autosampler vials and protect samples from light during preparation and storage.
-
Control Temperature: Keep samples cool in the autosampler (e.g., 4 °C) to minimize thermal degradation.
-
Assess Mobile Phase Stability: Ensure your analyte is stable in the mobile phase over the course of the analytical run. This can be tested by re-injecting the same vial over a 24-hour period to check for changes in peak area or the appearance of degradation products.
-
Solvent Selection: The organic solvent used to dissolve the sample can sometimes affect enzyme stability if you are performing bioassays.[21] Ensure your sample solvent is compatible with your entire workflow.
This technical support guide provides a framework for addressing the most common challenges encountered during the LC-MS analysis of thiazole derivatives. By understanding the underlying chemical principles and applying these systematic troubleshooting strategies, you can develop robust, reliable, and accurate analytical methods.
References
- 1. waters.com [waters.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 11. article.sapub.org [article.sapub.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. eijppr.com [eijppr.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
biological activity of 2-Chloro-5-methylthiazole-4-carboxylic acid vs analogs
An In-Depth Comparative Guide to the Biological Activity of 2-Chloro-5-methylthiazole-4-carboxylic Acid and Its Analogs
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in the development of pharmacologically active agents.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide range of biological targets. This has led to the development of numerous drugs with diverse therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[2][3][4][5] This guide provides a comparative analysis of the biological activity of this compound and its structurally related analogs, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.
Core Compound: this compound
While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest a high potential for biological activity. The thiazole core, substituted with a chloro group at the 2-position, a methyl group at the 5-position, and a carboxylic acid at the 4-position, provides multiple points for modification and interaction with biological systems. The chloro group can act as a leaving group or participate in halogen bonding, the methyl group can influence lipophilicity and steric interactions, and the carboxylic acid can form hydrogen bonds and salt bridges.
To understand the potential of this molecule, we will explore the biological activities of its analogs, focusing on how variations at each position of the thiazole ring impact their therapeutic effects.
Structure-Activity Relationship (SAR) and Biological Activities of Analogs
The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. The following sections compare the activities of various analogs based on their structural modifications.
Anticancer Activity
Thiazole derivatives have shown significant promise as anticancer agents, with some analogs exhibiting potent activity against various cancer cell lines.[1][6] The anticancer potential is often influenced by substitutions at the 2 and 4 positions of the thiazole ring.
For instance, a series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their anti-breast cancer activity against MDA-MB-231 cell lines.[7] The study found that the parent compound, 4-methylthiazole-5-carboxylic acid, and some of its derivatives showed good anticancer activity, suggesting that the thiazole-carboxylic acid moiety is a key pharmacophore.[7]
In another study, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and tested against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines.[2] The compound with a 4-chloro-2-methylphenyl amido substituent and a 2-chlorophenyl group on the thiazole ring showed the highest activity.[2] This highlights the importance of halogen substitutions on the phenyl rings attached to the thiazole core for enhancing anticancer potency.
Furthermore, derivatives of 2-amino-thiazole-5-carboxylic acid have been designed based on the structure of the anticancer drug dasatinib.[8] One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited high antiproliferative potency on human K563 leukemia cells, comparable to dasatinib.[8]
Table 1: Comparative Anticancer Activity of Thiazole Analogs
| Compound/Analog | Cancer Cell Line | Activity (IC50) | Reference |
| 4-methylthiazole-5-carboxylic acid derivatives | MDA-MB-231 (Breast) | Good activity | [7] |
| 2-(2-chlorophenyl)-4-trifluoromethyl-N-(4-chloro-2-methylphenyl)thiazole-5-carboxamide | A-549, Bel7402, HCT-8 | Moderate to high activity | [2] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K562 (Leukemia) | High potency | [8] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-4-thiazolidinone-3-carboxylic acids | MCF-7, MDA-MB-231 (Breast) | High cytotoxicity (IC50 = 5.02 µM for MCF-7) | [9] |
Antimicrobial Activity
Thiazole derivatives are well-known for their broad-spectrum antimicrobial activity.[10][11] The presence of electron-withdrawing groups, such as halogens, often enhances their antibacterial and antifungal properties.[6]
A study on novel thiazole aminoguanidines demonstrated strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] The most potent compound in this series showed rapid sterilization and a low tendency to induce bacterial resistance.[10] The structure-activity relationship indicated that a fluorine-substituted phenyl group was more effective than a hydroxyl-substituted one.[10]
In another study, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and showed good antibacterial activity against multidrug-resistant clinical isolates, with MIC values as low as 2 µg/mL against MRSA.[12]
Furthermore, some 5-methylthiazole-based thiazolidinones have demonstrated significant antibacterial efficacy against both standard and resistant bacterial strains, with some compounds showing better activity than ampicillin and streptomycin against MRSA.[11]
Table 2: Comparative Antimicrobial Activity of Thiazole Analogs
| Compound/Analog | Target Organism | Activity (MIC) | Reference |
| Thiazole aminoguanidines | MRSA, E. coli | 4 µg/mL (for compound 4l against MRSA) | [10] |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | MRSA, QRSA | 2 µg/mL | [12] |
| 5-methylthiazole based thiazolidinones | MRSA, P. aeruginosa, E. coli (resistant) | 29.8–433.5 µM | [11] |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Gram-positive bacteria | 1.95–15.62 µg/mL (for compound 15) | [13] |
Antiviral Activity
The thiazole scaffold is also a promising framework for the development of antiviral agents.[14][15][16][17] Thiazolide analogues, for example, have demonstrated broad-spectrum activity against a number of viruses, including influenza A, hepatitis B and C, and SARS-CoV-2.[15]
A study on 2-aryl substituted thiazolidine-4-carboxylic acids found that these compounds were active against Avian influenza virus (AIV) subtype H9N2 and infectious bronchitis virus (IBV).[14] The compound with a 2,4-dichlorophenyl substitution showed the best activity against AIV with an IC50 value of 3.47 µM.[14]
Furthermore, L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug, has been shown to inhibit HIV-1 replication in mononuclear phagocytes and lymphocytes in a dose-dependent manner.[18] This suggests that thiazole derivatives can interfere with viral replication through various mechanisms.
More recently, 4-substituted-2-thiazole amides have been identified as potent inhibitors of Chikungunya virus (CHIKV) replication by blocking subgenomic viral RNA translation and structural protein synthesis.[17]
Experimental Protocols
General Synthesis of 2-Substituted-4-methylthiazole-5-carboxylates
The synthesis of the thiazole core often involves the Hantzsch thiazole synthesis. A general one-pot procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate is as follows:[19][20]
-
Bromination: To a mixture of ethyl acetoacetate in water and THF below 0°C, add N-bromosuccinimide (NBS).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cyclization: Add thiourea to the mixture.
-
Heat the reaction mixture to 80°C for 2 hours.
-
After cooling, the product is isolated, purified, and characterized.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. excli.de [excli.de]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-2-oxothiazolidine-4-carboxylic acid inhibits human immunodeficiency virus type 1 replication in mononuclear phagocytes and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Thiazole Compounds
For researchers, scientists, and drug development professionals, the thiazole ring is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its prevalence in pharmaceuticals necessitates robust, reliable, and validated analytical methods to ensure product quality, safety, and efficacy from early development through to commercial release. This guide provides an in-depth comparison of analytical techniques and a practical framework for their validation, grounded in scientific principle and regulatory expectations. We will move beyond simply listing steps to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Regulatory Bedrock: Understanding the "Why" with ICH Q2(R2)
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a harmonized framework for this process, ensuring that data is reliable, reproducible, and accepted across global regulatory bodies.[3][4] Adherence to these principles is not merely a regulatory hurdle; it is a fundamental component of scientific integrity. The guideline outlines key performance characteristics that must be evaluated.[5]
The objective is to build a comprehensive data package that proves the method is suitable for its intended application, whether it's quantifying an active pharmaceutical ingredient (API), determining impurity levels, or assessing stability.[2]
References
- 1. d-nb.info [d-nb.info]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Comparative Anti-Tumor Activity Analysis in Diverse Cell Lines
In the landscape of oncology drug discovery, the comprehensive evaluation of a compound's anti-tumor activity is paramount. A critical aspect of this preclinical assessment involves a comparative study across a panel of cancer cell lines. This approach provides crucial insights into a compound's spectrum of activity, potential mechanisms of action, and indicators of sensitivity or resistance. This guide offers a framework for conducting such a comparative study, emphasizing scientific integrity and logical experimental design.
Human cancer cell lines serve as invaluable models in the development of anti-cancer drugs.[1][2] However, the unique genotypic and phenotypic characteristics of each cell line mean that findings from one cannot be readily extrapolated to others.[1][2] Therefore, the careful selection of a diverse panel of cell lines is a critical step in experimental design to ensure clinically relevant structure-activity analysis.[1][2]
The Imperative of Multi-Cell Line Screening
Relying on a single cell line for evaluating the efficacy of a novel anti-cancer agent can be misleading. Cancer is a heterogeneous disease, and a single cell line represents only a minute fraction of the genetic diversity observed in patient tumors.[3] Large-scale screening against a panel of well-characterized cell lines, such as the NCI-60 panel, offers a more robust and predictive assessment of a compound's potential.[2][4][5][6] This strategy allows for the identification of patterns of activity that may correlate with specific genetic mutations, gene expression profiles, or tumor origins.[7]
Key Advantages of a Multi-Cell Line Approach:
-
Reveals Spectrum of Activity: Determines whether a compound has broad-spectrum efficacy or is selective for certain cancer types.
-
Identifies Potential Biomarkers: Correlating drug sensitivity with the molecular characteristics of the cell lines can help identify potential biomarkers for patient stratification in future clinical trials.[8]
-
Uncovers Mechanisms of Action: Differential responses across cell lines can provide clues about the compound's mechanism of action.
-
Assesses Potential for Resistance: Including cell lines with known resistance mechanisms can help in the early identification of potential resistance issues.
Strategic Selection of a Cell Line Panel
The selection of an appropriate cell line panel is a cornerstone of a successful comparative study. The panel should be diverse and representative of different cancer types and subtypes.
Considerations for Cell Line Selection:
-
Tumor Type Diversity: Include cell lines from various cancer types (e.g., breast, lung, colon, leukemia) to assess the breadth of the compound's activity.[9]
-
Genetic Background: Select cell lines with diverse genetic backgrounds, including different mutations in key oncogenes (e.g., KRAS, BRAF, EGFR) and tumor suppressor genes (e.g., TP53, PTEN).[1]
-
Target Expression: If the compound has a known molecular target, include cell lines with varying levels of target expression to validate on-target activity.[1]
-
Publicly Available Data: Leverage large-scale pharmacogenomic datasets like the Genomics of Drug Sensitivity in Cancer (GDSC) and the Cancer Cell Line Encyclopedia (CCLE) to inform cell line selection based on their molecular profiles and known drug responses.[8][10]
Below is an example of a workflow for a comparative anti-tumor activity study:
Caption: A generalized workflow for the comparative study of anti-tumor activity.
Core Assays for a Comprehensive Evaluation
A multi-faceted approach employing a suite of in vitro assays is essential to build a comprehensive profile of a compound's anti-tumor activity.[11][12]
Cell Viability and Cytotoxicity Assays
These assays are the initial step to determine the concentration-dependent effect of a compound on cell proliferation and survival.[13]
-
Principle: These assays measure metabolic activity, which is proportional to the number of viable cells.[11]
-
Common Methods:
-
MTT Assay: A colorimetric assay where mitochondrial dehydrogenases in viable cells convert a yellow tetrazolium salt (MTT) into purple formazan crystals.[14]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A homogeneous method that quantifies ATP, an indicator of metabolically active cells.[11][15][16] The luminescent signal is proportional to the number of viable cells.[15][16]
-
Interpreting the Data: The IC50 Value
The half-maximal inhibitory concentration (IC50) is a key metric derived from dose-response curves.[8][17][18] It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[18][19] A lower IC50 value indicates a more potent compound.[17] However, it's crucial to consider that the IC50 is time-dependent and can vary between cell lines.[19]
Apoptosis Assays
Determining whether a compound induces programmed cell death (apoptosis) is a critical step in understanding its mechanism of action.[20]
-
Principle: These assays detect key markers of apoptosis, such as the externalization of phosphatidylserine (PS) and the activation of caspases.[21][22]
-
Common Methods:
-
Annexin V Staining: Annexin V has a high affinity for PS, which translocates to the outer leaflet of the plasma membrane during early apoptosis.[22][23]
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic cascade.[11][23] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities.[11]
-
It is recommended to use at least two different methods for apoptosis detection to ensure accurate validation of the apoptotic process.[20]
Cell Migration and Invasion Assays
A crucial aspect of cancer progression is metastasis, which involves cell migration and invasion.[24] Assays that assess a compound's ability to inhibit these processes are vital.
-
Principle: These assays measure the ability of cells to move across a surface or through an extracellular matrix (ECM) barrier.
-
Common Methods:
-
Wound Healing (Scratch) Assay: A straightforward method where a "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the wound is monitored.[25]
-
Transwell (Boyden Chamber) Assay: This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant.[26][27] To assess invasion, the membrane is coated with an ECM component like Matrigel.[26][27]
-
Data Presentation and Interpretation
Table 1: Comparative IC50 Values (µM) of Compound X Across a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Features | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast | ER+, TP53 wt | 1.5 | 0.8 |
| MDA-MB-231 | Breast | Triple-Negative, TP53 mut | 12.8 | 1.2 |
| A549 | Lung | KRAS mut, TP53 wt | 2.3 | 0.5 |
| HCT116 | Colon | KRAS mut, PIK3CA mut | 0.8 | 0.3 |
| K562 | Leukemia | BCR-ABL fusion | 0.5 | 0.1 |
Data are presented as the mean of three independent experiments.
Table 2: Summary of Anti-Tumor Activities of Compound X
| Assay | Cell Line | Observation | Interpretation |
| Apoptosis | HCT116 | Increased Annexin V staining and Caspase-3/7 activity | Compound X induces apoptosis in HCT116 cells. |
| Migration | MDA-MB-231 | Inhibition of wound closure in a dose-dependent manner | Compound X inhibits the migration of highly metastatic MDA-MB-231 cells. |
| Invasion | MDA-MB-231 | Reduced invasion through Matrigel-coated transwells | Compound X inhibits the invasive potential of MDA-MB-231 cells. |
The following diagram illustrates a simplified signaling pathway that could be inhibited by an anti-tumor compound, leading to apoptosis.
Caption: Inhibition of a pro-survival pathway by a compound can lead to apoptosis.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential.
Cell Viability: CellTiter-Glo® Luminescent Assay Protocol
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.[28][29]
-
Treat cells with a serial dilution of the test compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).[28]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[29]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[29]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[29]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[29]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[28][30]
Apoptosis: Annexin V-FITC Staining Protocol
-
Treat cells with the test compound at the desired concentration and for the appropriate duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Cell Invasion: Transwell Assay Protocol
-
Rehydrate the transwell inserts with a porous membrane in a serum-free medium.[26]
-
Coat the upper surface of the membrane with a layer of Matrigel and allow it to solidify.[26][27]
-
Seed cells, pre-treated with the test compound or vehicle, into the upper chamber in a serum-free medium.[26]
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.[26]
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).[26]
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[26]
-
Fix and stain the invading cells on the lower surface of the membrane.[27]
-
Count the number of stained cells under a microscope.[26]
Conclusion
A comparative study of anti-tumor activity across a diverse panel of cell lines is a fundamental and indispensable component of preclinical cancer drug discovery. This approach provides a wealth of information regarding a compound's efficacy, selectivity, and potential mechanism of action. By employing a suite of robust and validated in vitro assays and adhering to rigorous experimental design and data analysis, researchers can build a comprehensive and predictive profile of a novel anti-cancer agent, thereby guiding its future development.
References
- 1. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 4. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 5. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Decoding Anticancer Drug Response: Comparison of Data-Driven and Pathway-Guided Prediction Models | MDPI [mdpi.com]
- 11. pharmatest.com [pharmatest.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 17. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. researchgate.net [researchgate.net]
- 25. bio-protocol.org [bio-protocol.org]
- 26. clyte.tech [clyte.tech]
- 27. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 28. benchchem.com [benchchem.com]
- 29. scribd.com [scribd.com]
- 30. youtube.com [youtube.com]
Comparative Efficacy of Thiazole-Based Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors: A Guide for Drug Development Professionals
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global public health. These enzymes, belonging to Class B of the Ambler classification, possess the ability to hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[1][2] Unlike serine-β-lactamases, MBLs utilize one or two zinc ions in their active site for catalysis, a mechanistic distinction that has made the development of effective inhibitors a complex endeavor.[2][3] To date, no MBL inhibitor has been approved for clinical use, underscoring the urgent need for novel therapeutic strategies.[4][5]
This guide provides a comparative analysis of a promising class of MBL inhibitors: thiazole-based carboxylic acid derivatives, with a focus on scaffolds related to 2-Chloro-5-methylthiazole-4-carboxylic acid. We will delve into their mechanism of action, compare their efficacy with other inhibitor classes using experimental data, and provide a validated protocol for assessing their inhibitory potential.
The Thiazole Scaffold: A Mechanistic Approach to MBL Inhibition
The core strategy behind the design of thiazole-based carboxylic acid inhibitors is to target the essential zinc ions within the MBL active site. The carboxylate group of the inhibitor is designed to act as a zinc-binding moiety, effectively chelating one or both zinc ions. This coordination disrupts the catalytic machinery of the enzyme, preventing it from hydrolyzing the β-lactam ring of antibiotics.
The thiazole ring and its various substituents serve as a scaffold, providing the necessary structural framework to position the carboxylic acid for optimal interaction with the active site. Furthermore, hydrophobic and other functional groups on the scaffold can form additional interactions with amino acid residues in the enzyme's binding pocket, enhancing affinity and specificity.[1]
Caption: Mechanism of MBL inhibition by a thiazole-carboxylic acid derivative.
Comparative Efficacy: A Data-Driven Analysis
The effectiveness of an MBL inhibitor is quantified by its IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) value, with lower values indicating higher potency. The following table summarizes experimental data for various thiazole-based derivatives and compares them with other known MBL inhibitors.
| Inhibitor Class | Specific Compound/Derivative | Target MBL | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Thiazolethioacetamides | Compound 8 (p-trifluoromethoxy) | ImiS | 0.31 | - | [6] |
| Compound 12 | ImiS | 0.17 | - | [6] | |
| Compound 8 | VIM-2 | 2.2 | - | [6][7] | |
| 4,5-Dihydrothiazole-4-carboxylic Acids | (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 5.5 | 3.3 | [1] |
| Compound 10 (3-NH₂ substituent) | Bla2 | 4.9 | 5.1 | [1] | |
| 2-Mercaptomethyl-thiazolidines (MMTZ) | L-anti-1b | NDM-1 | - | 0.44 | [8][9] |
| D-syn-1b | NDM-1 | - | 0.60 | [9] | |
| L-anti-1b | VIM-2 | - | 1.1 | [9] | |
| Thiol-based (Reference) | Captopril | IMP-1 | 5.0 | 2.4 | [1] |
| Captopril | Bla2 | 25.8 | 17.9 | [1] | |
| Bisthiazolidines (Reference) | L-BTZ-1 | NDM-1 | - | 5.4 | [9] |
This data highlights that thiazole-based scaffolds are highly versatile and can be modified to achieve potent inhibition against a range of MBLs. For instance, thiazolethioacetamides show strong activity against ImiS and VIM-2, with IC₅₀ values in the low micromolar and even sub-micromolar range.[6][7] The 2-mercaptomethyl-thiazolidines (MMTZs) are particularly noteworthy for their potent, sub-micromolar inhibition of the clinically critical NDM-1 enzyme.[8][9]
Structure-Activity Relationship (SAR) Insights
The development of potent inhibitors relies on understanding the relationship between chemical structure and biological activity. Studies on thiazole derivatives have revealed key insights:
-
The Carboxylic Acid is Crucial: The carboxylate group is a primary anchor, coordinating with the active site zinc ions. Its position is critical for inhibitory activity.
-
Stereochemistry Matters: As seen with (R)- and (S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid, the stereochemistry of the molecule can dramatically impact its ability to bind to the enzyme's active site. In this case, the (R)-enantiomer was a good inhibitor of IMP-1, while the (S)-enantiomer was inactive.[1]
-
Substituents on the Scaffold: The nature and position of substituents on the thiazole or an associated phenyl ring play a vital role in modulating potency. Electron-withdrawing groups on aromatic substituents of thiazolethioacetamides have been shown to be crucial for their inhibitory activity.[6][7] For 2-mercaptomethyl-thiazolidines, a gem-dimethyl group was present in the most potent inhibitors against NDM-1.[9]
Experimental Protocol: In Vitro MBL Inhibition Assay
To ensure the trustworthiness and reproducibility of findings, a robust experimental protocol is essential. The following is a standardized method for determining the IC₅₀ of a potential MBL inhibitor using a spectrophotometric assay with nitrocefin as the substrate.
Caption: Workflow for a spectrophotometric MBL inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a solution of 50 mM HEPES buffer, pH 7.5, containing 50 µM ZnCl₂.
-
Inhibitor Stock: Dissolve the test compound (e.g., a this compound derivative) in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations to be tested.
-
Enzyme Solution: Dilute the purified MBL enzyme (e.g., NDM-1, VIM-2) in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.
-
Substrate Solution: Prepare a stock solution of nitrocefin (a chromogenic cephalosporin) in DMSO and then dilute it in the assay buffer to the desired final concentration (typically close to its Kₘ value for the specific enzyme).
-
-
Assay Procedure (performed in a 96-well microplate):
-
To each well, add the assay buffer, the enzyme solution, and the desired concentration of the inhibitor (or DMSO for control wells).
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the nitrocefin substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer capable of kinetic measurements.
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over a period of 5 to 10 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
The experimental evidence strongly supports that thiazole-based carboxylic acid derivatives are a highly promising scaffold for the development of broad-spectrum MBL inhibitors. Their mechanism, centered on zinc chelation, is well-understood, and the extensive structure-activity relationship data available provides a clear roadmap for optimization.[1][4] The potency of derivatives like the 2-mercaptomethyl-thiazolidines against high-priority targets such as NDM-1 is particularly encouraging.[8]
Future research must focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them toward clinical trials. The ultimate goal is the development of an inhibitor that can be co-administered with existing β-lactam antibiotics, effectively restoring their activity against MBL-producing, multidrug-resistant bacteria and providing a critical new weapon in the fight against antimicrobial resistance.
References
- 1. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MβL [mblinhibitors.miamioh.edu]
- 3. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rephip.unr.edu.ar [rephip.unr.edu.ar]
A Comparative Guide to the Fungicidal and Antiviral Activities of Thiazole Derivatives
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in a multitude of pharmacologically active compounds, including FDA-approved drugs.[1][2] Thiazole derivatives have demonstrated a remarkable breadth of biological activities, ranging from antibacterial and anti-inflammatory to anticancer and, most notably, potent fungicidal and antiviral effects.[3][4][5]
This guide offers an in-depth comparison of the fungicidal and antiviral activities of thiazole derivatives, grounded in experimental data. We will explore the mechanisms of action, present comparative efficacy data, and provide standardized protocols for researchers in the field of drug discovery and development.
Part 1: The Fungicidal Potential of Thiazole Derivatives
The rise of drug-resistant fungal infections, particularly in immunocompromised individuals, necessitates the continuous development of novel antifungal agents.[6] Thiazole derivatives have emerged as a promising class of compounds, with some exhibiting antifungal potency comparable or superior to existing treatments.[7]
Mechanism of Antifungal Action
The primary antifungal mechanism for many thiazole derivatives mirrors that of other azole antifungals: the disruption of fungal cell membrane integrity.[6]
-
Inhibition of Ergosterol Biosynthesis: The key target is the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6]
-
Membrane Disruption: By inhibiting this enzyme, thiazole derivatives cause an accumulation of toxic sterol precursors (like lanosterol) and a depletion of ergosterol. This alters the physical properties of the membrane, increasing its permeability and leading to the leakage of essential cellular contents, ultimately resulting in cell death.[6]
-
Cell Wall Interference: Some studies suggest that the antifungal activity may also involve direct interaction with the fungal cell wall structure, further compromising the pathogen's viability.[7]
In the context of agricultural applications, certain thiazole derivatives, such as Isotianil, also exhibit a unique mode of action by inducing Systemic Acquired Resistance (SAR) in plants. This process activates the plant's own defense pathways, enhancing its resistance to subsequent pathogen attacks.[8][9]
Caption: Mechanism of action for thiazole antifungals.
Comparative Fungicidal Activity Data
The efficacy of thiazole derivatives varies significantly based on their chemical structure and the target fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various Candida species, a common cause of opportunistic infections.
| Thiazole Derivative Class | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Thiazoles with Cyclopropane | Candida albicans (clinical isolates) | 0.008–7.81 | Nystatin | 0.015–7.81 | [7] |
| Thiazolyl-Pyrazoline Hybrid | Aspergillus fumigatus | 0.12–7.81 | Amphotericin B | 0.12–7.81 | [10] |
| Thiazolyl-Pyrazoline Hybrid | Syncephalastrum racemosum | 0.24–7.81 | Amphotericin B | Not specified | [10] |
| Isothiazole-Thiazole (Compound 6u) | Pseudoperonospora cubensis (in vivo) | EC₅₀ = 0.046 | Isotianil | EC₅₀ = 9.88 | [8][11] |
| Isothiazole-Thiazole (Compound 6u) | Phytophthora infestans (in vivo) | EC₅₀ = 0.20 | Isotianil | EC₅₀ = 11.21 | [8][11] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-Based)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible fungal growth.[12]
-
Inoculum Preparation: a. Subculture yeast strains on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours to ensure viability.[12] b. Select several colonies and suspend them in sterile saline. Adjust the suspension's turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[12] c. Dilute this suspension 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[12]
-
Compound Preparation: a. Prepare a stock solution of the test thiazole derivative in dimethyl sulfoxide (DMSO). b. Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI medium. The typical concentration range is 0.03 to 32 µg/mL.[12]
-
Assay Procedure: a. Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound.[12] b. Include a positive control well (inoculum without any compound) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours.[12]
-
MIC Determination: a. After incubation, visually inspect the plates or use a microplate reader to measure absorbance. b. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (≥50%) compared to the positive control.[12]
-
(Optional) MFC Determination: a. To determine the Minimum Fungicidal Concentration (MFC), subculture 10-20 µL from each well that shows no visible growth onto an SDA plate.[13] b. Incubate the plates at 35°C for 24-48 hours. c. The MFC is the lowest concentration that results in no growth (or a ≥99.9% reduction in CFU) on the agar plate.[14]
Part 2: The Antiviral Prowess of Thiazole Derivatives
The persistent threat of viral epidemics and the evolution of drug-resistant strains underscore the urgent need for new antiviral therapies.[15][16] Thiazole derivatives have been investigated for activity against a wide array of viruses, including Hepatitis B and C (HBV, HCV), influenza viruses, coronaviruses, and Human Immunodeficiency Virus (HIV).[15][16][17]
Mechanism of Antiviral Action
Unlike their fungicidal activity, the antiviral mechanisms of thiazole derivatives are highly varied and virus-specific. They can interfere with multiple stages of the viral life cycle.
-
Inhibition of Viral Enzymes: Some derivatives act as potent inhibitors of essential viral enzymes. For example, certain 4-thiazolinone compounds have been identified as inhibitors of influenza neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[17]
-
Blocking Capsid Assembly: For viruses like HBV, some thiazole derivatives function as capsid assembly modulators, preventing the correct formation of the viral capsid, which is essential for protecting the viral genome.[17]
-
Inhibition of Viral Replication: Many thiazole-based compounds inhibit the replication of the viral genome. For instance, they have shown potent activity against the HBV replicon, with some compounds exhibiting EC₅₀ values in the nanomolar range.[16][17]
-
Blocking RNA Translation: Recent studies on alphaviruses, such as Chikungunya virus (CHIKV), have shown that some thiazole amides inhibit viral replication by blocking the translation of subgenomic viral RNA, thereby preventing the synthesis of structural proteins required for new virions.[18]
Caption: Potential viral life cycle stages inhibited by thiazole derivatives.
Comparative Antiviral Activity Data
The antiviral efficacy is typically reported as the 50% effective concentration (EC₅₀) or inhibitory concentration (IC₅₀). Crucially, this is compared against the 50% cytotoxic concentration (CC₅₀) to determine the compound's selectivity index (SI = CC₅₀/EC₅₀), where a higher SI indicates a better safety profile.
| Thiazole Derivative | Viral Target | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Cell Line | Source |
| Thiazole-substituted Pyrrolopyrimidine | HBV | < 0.1 | > 25 | > 250 | HepG2 | [16] |
| Dihydropyrimidine-Thiazolyl Hybrid | HBV | < 0.0046 | 10.9 - 14.9 | > 2369 | HepG2 | [17] |
| Thiazolide (Compound 3) | HBV | 0.33 | Not specified | Not specified | Not specified | [19] |
| 4-Thiazolinone (Compound 51) | Influenza (H1N1) | 13.06 | Not specified | Not specified | Not specified | [17] |
| 4-Thiazolinone (Compound 52) | Influenza (H3N2) | 14.97 | Not specified | Not specified | Not specified | [17] |
| Thiazole Amide (Compound 26) | Chikungunya (CHIKV) | EC₉₀ = 0.45 | > 132 | > 293 | NHDF | [18] |
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This protocol is a primary screening method to evaluate a compound's ability to protect host cells from virus-induced death.[20][21]
-
Cell Culture Preparation: a. Seed a 96-well plate with a suitable host cell line (e.g., Vero 76, HepG2) to form a near-confluent monolayer one day before the assay.[20][21] b. Maintain cells in an appropriate medium, such as MEM supplemented with 5% Fetal Bovine Serum (FBS).[20]
-
Compound and Virus Preparation: a. Prepare serial half-log₁₀ dilutions of the test thiazole derivative in a low-serum (e.g., 2% FBS) medium. Typical starting concentrations might be 32 µM or 100 µM.[20] b. Prepare a virus stock diluted to a concentration known to cause >80% CPE in control wells within the desired incubation period.
-
Assay Procedure: a. Remove the growth medium from the cell monolayer. b. Add the diluted compounds to the wells. Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).[20] c. Add the diluted virus to all wells except the "cell control" wells. d. Incubate the plate at 37°C in a 5% CO₂ incubator until at least 80% CPE is observed in the virus control wells (typically 3-5 days).[20]
-
Quantification of Cell Viability: a. Quantify the CPE reduction, which reflects cell viability. This is commonly done using a dye uptake method, such as Neutral Red or MTT.[20][22] b. For the MTT assay, add MTT solution to each well, incubate for 4 hours, then add a solubilizing agent (like DMSO) to dissolve the formazan crystals.[23] c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 540 nm for Neutral Red) using a microplate reader.[20][23]
-
Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. b. Determine the EC₅₀ (concentration protecting 50% of cells from CPE) and CC₅₀ (concentration causing 50% cytotoxicity in parallel uninfected plates) using regression analysis.[20] c. Calculate the Selectivity Index (SI₅₀ = CC₅₀ / EC₅₀) to assess the compound's therapeutic window.[20]
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of thiazole derivatives is highly sensitive to the nature and position of substituents on the thiazole ring.[5] Understanding these relationships is critical for the rational design of more potent and selective agents.
-
For Antifungal Activity:
-
The presence of two thiazole moieties linked by a hydrazone group has been associated with increased antibacterial and antifungal activity.[24]
-
For some series, the introduction of bulky or electron-withdrawing groups at specific positions on an associated phenyl ring can enhance activity. SAR studies on thiazolyl-pyrazoline hybrids suggest that specific substitutions are crucial for potent activity against C. albicans.[10]
-
High lipophilicity (fat-solubility) of certain thiazole derivatives has been correlated with higher antifungal activity, likely facilitating passage through the fungal cell membrane.[7]
-
-
For Antiviral Activity:
-
In HBV inhibitors, modifications to create fused tricyclic systems or the addition of specific moieties like pyrrolopyrimidine can lead to sub-nanomolar potency.[16][17]
-
For anti-alphavirus compounds, SAR studies revealed that replacing a naphthalene group with a 3-((4-cyanophenyl)amino)phenyl group on the thiazole ring significantly improved potency and metabolic stability.[18]
-
The presence of di-chlorophenoxy groups has been identified as an essential pharmacophore for the antivirus activity of some thiazole series.[25]
-
Caption: General structure-activity relationships for thiazole derivatives.
Conclusion
Thiazole and its derivatives represent a privileged scaffold in the search for novel antimicrobial agents. Their demonstrated ability to inhibit fungal growth, primarily by disrupting ergosterol synthesis, and to interfere with diverse stages of viral replication makes them highly valuable lead structures. The fungicidal and antiviral activities are profoundly influenced by the specific chemical substitutions on the thiazole core, offering vast opportunities for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. The experimental frameworks provided herein serve as a foundation for the continued exploration and development of this versatile chemical class to combat infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 20. protocols.io [protocols.io]
- 21. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 22. bio-protocol.org [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Substitution on the Photophysical Properties of Thiazole-5-Carboxylate Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent molecules, thiazole-based scaffolds have garnered significant attention due to their versatile and tunable photophysical properties. Among these, thiazole-5-carboxylate esters represent a promising class of compounds with applications ranging from fluorescent probes to materials science. This guide provides a comprehensive analysis of the photophysical properties of these esters, offering a comparative perspective on how structural modifications influence their spectroscopic behavior. We will delve into the underlying principles governing their absorption and emission characteristics, supported by experimental data and detailed protocols.
The Thiazole-5-Carboxylate Core: A Platform for Photophysical Tuning
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, forms the heart of these fluorophores. The ester group at the 5-position acts as an electron-withdrawing group, influencing the electronic distribution within the molecule and, consequently, its interaction with light. The true versatility of this scaffold, however, lies in the potential for substitution at other positions of the thiazole ring, most commonly at the 2- and 4-positions. By strategically introducing different functional groups, one can systematically modulate the absorption and emission wavelengths, quantum yields, and sensitivity to the local environment.
The general structure of the compounds discussed in this guide is centered around a 2,4-disubstituted thiazole-5-carboxylate ester core. The substituents (R1 and R2) play a crucial role in defining the photophysical characteristics of the molecule.
Figure 1: Logical relationship diagram illustrating how substitutions at different positions of the thiazole-5-carboxylate core influence its overall photophysical properties.
Comparative Analysis of Photophysical Properties
The introduction of various substituents at the 2- and 4-positions of the thiazole-5-carboxylate scaffold leads to a range of photophysical behaviors. Generally, extending the π-conjugation by introducing aryl groups at the 2-position results in a bathochromic (red) shift in both absorption and emission spectra. The electronic nature of these aryl substituents (electron-donating or electron-withdrawing) further refines these properties.
| Compound | R1 Substituent | R2 Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | -NH2 | -CH3 | ~299 | N/A | N/A | Ethanol |
| Ethyl 2-phenyl-4-methylthiazole-5-carboxylate | -C6H5 | -CH3 | ~320 | ~400 | ~0.1-0.2 | Various |
| Ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate | -C6H4-OCH3 | -CH3 | ~330 | ~420 | ~0.2-0.3 | Various |
| Ethyl 2-(4-nitrophenyl)-4-methylthiazole-5-carboxylate | -C6H4-NO2 | -CH3 | ~350 | ~450 (often quenched) | <0.05 | Various |
From the table, a clear trend emerges:
-
Amino Substitution: The presence of a strong electron-donating amino group at the 2-position leads to absorption in the UV region.
-
Aryl Substitution: Introducing an unsubstituted phenyl group shifts the absorption and emission into the near-UV and blue regions of the spectrum.
-
Electron-Donating Groups (EDGs): Anisole (methoxyphenyl) as the R1 substituent, an EDG, causes a further red shift and an increase in the fluorescence quantum yield. This is attributed to an increase in the electron density of the π-system, leading to a more efficient radiative decay.
-
Electron-Withdrawing Groups (EWGs): A nitrophenyl group, a strong EWG, significantly red-shifts the absorption but often leads to quenching of fluorescence (low quantum yield). This is due to the promotion of non-radiative decay pathways, such as intersystem crossing, facilitated by the charge transfer character of the excited state.
The Role of Solvent Polarity: Solvatochromism
Thiazole-5-carboxylate esters often exhibit solvatochromism, a phenomenon where the absorption and emission spectra shift depending on the polarity of the solvent. This behavior is indicative of a change in the dipole moment of the molecule upon electronic excitation. In many cases, these compounds show a bathochromic shift in more polar solvents, suggesting a larger dipole moment in the excited state compared to the ground state. This property is particularly valuable for developing fluorescent probes that can report on the polarity of their microenvironment.
Figure 2: Conceptual diagram of solvatochromism, illustrating the influence of solvent polarity on the energy levels of the ground and excited states.
Experimental Protocols
To ensure the reproducibility and validity of photophysical data, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis and spectroscopic characterization of thiazole-5-carboxylate esters.
Synthesis: Hantzsch Thiazole Synthesis
A common and versatile method for the synthesis of 2,4-disubstituted thiazole-5-carboxylates is the Hantzsch thiazole synthesis. This one-pot reaction involves the condensation of a thioamide with an α-haloketone.
Materials:
-
Ethyl 2-chloroacetoacetate (or ethyl 2-bromoacetoacetate)
-
Substituted thioamide (e.g., thiobenzamide for a 2-phenyl substituent)
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate (or another mild base)
Procedure:
-
Dissolve the substituted thioamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.
-
Add a mild base such as sodium bicarbonate (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure thiazole-5-carboxylate ester.
Figure 3: Workflow for the Hantzsch synthesis of thiazole-5-carboxylate esters.
UV-Vis and Fluorescence Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the thiazole-5-carboxylate ester in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of approximately 1 mM.
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurements (typically in the micromolar range). For absorption, the absorbance should ideally be between 0.1 and 1.0. For fluorescence, the concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength < 0.1).
-
UV-Vis Measurement: Record the absorption spectrum of the sample in a 1 cm path length quartz cuvette. Identify the wavelength of maximum absorption (λ_abs).
-
Fluorescence Measurement: Excite the sample at or near its λ_abs. Record the emission spectrum, ensuring to scan a wavelength range significantly longer than the excitation wavelength. Identify the wavelength of maximum emission (λ_em).
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.
Materials:
-
Thiazole-5-carboxylate ester sample
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ_F = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Prepare solutions of the sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 for both.
-
Measure the absorption spectra of both the sample and the standard.
-
Measure the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2
Where:
-
Φ_F,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Conclusion and Future Outlook
Thiazole-5-carboxylate esters are a versatile and highly tunable class of fluorophores. By understanding the structure-property relationships, researchers can rationally design and synthesize novel compounds with tailored photophysical properties for specific applications. The introduction of electron-donating groups on a 2-aryl substituent generally enhances fluorescence, while electron-withdrawing groups can be used to modulate the absorption to longer wavelengths, albeit often at the cost of emission intensity. The sensitivity of these compounds to solvent polarity opens up possibilities for their use as environmental probes.
Future research in this area will likely focus on the development of thiazole-5-carboxylate esters with even more refined properties, such as larger Stokes shifts, two-photon absorption capabilities, and specific targeting moieties for biological imaging. The solid-state emission properties of these compounds also present an interesting avenue for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The synthetic accessibility and the rich photophysical landscape of thiazole-5-carboxylate esters ensure their continued importance in the fields of chemistry, materials science, and biology.
The Emergence of 2-Substituted 4,5-Dihydrothiazole-4-Carboxylic Acids as Novel Metallo-β-Lactamase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), necessitates the urgent discovery of novel inhibitory scaffolds. MBLs, zinc-dependent enzymes, confer broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenems, by hydrolyzing their characteristic four-membered ring.[1][2] This guide provides an in-depth assessment of a promising new class of MBL inhibitors: 2-substituted 4,5-dihydrothiazole-4-carboxylic acids. We will objectively compare their performance against established and alternative inhibitors, supported by experimental data, and provide detailed methodologies to facilitate further research in this critical area.
A New Scaffold to Combat Resistance: The Thiazoline Advantage
The discovery of potent and drug-like MBL inhibitors with novel scaffolds is a paramount objective in overcoming antibiotic resistance.[2] The 2-substituted 4,5-dihydrothiazole-4-carboxylic acid core represents a significant departure from existing inhibitor classes. This guide will explore the structure-activity relationships (SAR) that govern their inhibitory potential and benchmark their efficacy against other known MBL inhibitors.
Comparative Inhibitory Potency: A Data-Driven Analysis
The efficacy of an inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), the concentration required to reduce enzyme activity by 50%.[1] A lower IC50 value indicates a more potent inhibitor. The following tables present a comparative analysis of 2-substituted 4,5-dihydrothiazole-4-carboxylic acid derivatives against various MBLs, alongside other classes of inhibitors.
Table 1: Inhibitory Activity (IC50, µM) of 2-Substituted 4,5-Dihydrothiazole-4-Carboxylic Acid Derivatives and Comparators against Metallo-β-Lactamases
| Compound | Target MBL | IC50 (µM) | Reference Compound | Target MBL | IC50 (µM) |
| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 5.5 | Captopril | IMP-1 | 5.0 |
| (S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | >200 | Captopril | Bla2 | 25.8 |
| 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid | Bla2 | 4.9 | - | - | - |
| 2-(4-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid | Bla2 | >200 | - | - | - |
| 2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | >200 | - | - | - |
| 2-(4-(dimethylamino)phenyl)-4,5-dihydrothiazole-4-carboxylic acid | Bla2 | 74.1 | - | - | - |
Table 2: Comparative IC50 Values (µM) of Alternative Metallo-β-Lactamase Inhibitor Scaffolds
| Inhibitor Class | Representative Compound | Target MBL(s) | IC50 (µM) |
| Succinic Acid Derivatives | 2,3-(S,S)-disubstituted succinic acid (Compound 23) | IMP-1 | 0.0027 |
| Substituted Phthalic Acid Derivative | IMP-1 | Low µM range | |
| Thiol-Containing Compounds | Mercaptoacetic Acid | IMP-1 | 0.23 (Ki) |
| Thiomandelic Acid | IMP-1, VIM-1, BCII | 0.029 - 0.34 (Ki) | |
| Tetrazole Derivatives | ortho-mercaptopropanamide substituted aryl tetrazole (7a) | VIM-2, NDM-1, IMP-1 | 0.035 - 10.75 |
| meta-mercaptopropanamide substituted aryl tetrazole (13a) | VIM-2, NDM-1, IMP-1 | 0.044 - 0.71 |
Data sourced from:[1][2][3][4]
Structure-Activity Relationship (SAR): Unlocking the Path to Potency
The inhibitory activity of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids is highly dependent on the nature and position of the substituent at the 2-position of the dihydrothiazole ring.[1]
Key SAR insights include:
-
Stereochemistry is Crucial: The (R)-enantiomer of 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid is a potent inhibitor of IMP-1, while the (S)-enantiomer is inactive.[1] This highlights the specific stereochemical requirements for binding to the enzyme's active site.
-
Aromatic Substitution Matters: For inhibition of the Bla2 MBL, a 3-amino substituent on the 2-phenyl ring significantly enhances activity, whereas a 4-amino or 2-hydroxy substituent leads to a loss of potency.[1] This suggests that the electronic and steric properties of the substituent, as well as its positioning, play a critical role in inhibitor binding.
-
The Dihydrothiazole Ring is Key: The partially saturated 4,5-dihydrothiazole ring is essential for activity against IMP-1, as the fully aromatic thiazole and the fully saturated thiazolidine rings show significantly reduced or no inhibitory effect.[1]
The following diagram illustrates the core scaffold and highlights the key positions for substitution that influence inhibitory activity.
Caption: Key structural features influencing the inhibitory activity of the thiazoline scaffold.
Experimental Protocol: In Vitro Metallo-β-Lactamase Inhibition Assay
To facilitate the standardized evaluation of novel inhibitors, this section provides a detailed, step-by-step methodology for a representative in vitro MBL inhibition assay using the chromogenic substrate nitrocefin.[5][6]
Objective: To determine the IC50 value of a test compound against a specific metallo-β-lactamase.
Materials:
-
Purified recombinant MBL (e.g., IMP-1, NDM-1, VIM-2)
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)
-
Test compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow Diagram:
Caption: General workflow for the in vitro MBL inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound in assay buffer from a high-concentration stock in DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).
-
Dilute the purified MBL enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare the nitrocefin substrate solution in assay buffer. A typical starting concentration is 100 µM.
-
-
Assay Setup (96-well plate):
-
Add a small volume (e.g., 5-10 µL) of each test compound dilution to the appropriate wells.
-
Include control wells:
-
100% Activity Control (Negative Control): Contains enzyme, substrate, and DMSO (at the same concentration as in the test wells), but no inhibitor.
-
Blank Control: Contains substrate and DMSO, but no enzyme.
-
-
Add the diluted MBL enzyme solution (e.g., 40-45 µL) to all wells except the blank wells.
-
Pre-incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the enzymatic reaction by adding the nitrocefin substrate solution (e.g., 50 µL) to all wells.
-
Immediately begin monitoring the increase in absorbance at 490 nm using a microplate reader in kinetic mode. Record readings at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
For each concentration of the test compound, calculate the initial reaction velocity (V) from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the velocity in the presence of the inhibitor and V_control is the velocity of the 100% activity control.
-
Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
2-Substituted 4,5-dihydrothiazole-4-carboxylic acids have emerged as a novel and promising class of metallo-β-lactamase inhibitors. Their unique scaffold and the demonstrated importance of stereochemistry and substituent effects provide a solid foundation for further optimization. While their potency is currently comparable to or, in some cases, surpasses that of the established inhibitor captopril, further medicinal chemistry efforts are warranted to enhance their activity to rival that of other potent inhibitor classes like certain succinic acid derivatives. The detailed experimental protocol provided herein offers a robust framework for researchers to systematically evaluate new analogues and contribute to the development of clinically viable MBL inhibitors. The continued exploration of this chemical space is a critical step in the global fight against antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of mercaptopropanamide-substituted aryl tetrazoles as new broad-spectrum metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 6. toku-e.com [toku-e.com]
A Comparative Guide to 2-Aminothiazole-4-Carboxylate Derivatives as Novel Anti-Tubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutics with alternative modes of action.[1][2][3][4] This guide provides a comprehensive evaluation of 2-aminothiazole-4-carboxylate derivatives, a promising class of compounds demonstrating potent anti-tubercular activity. We will delve into their synthesis, comparative efficacy against standard drugs, structure-activity relationships, and detailed experimental protocols for their evaluation.
The Rationale for Targeting M. tuberculosis with 2-Aminothiazole-4-Carboxylates
The prolonged treatment regimen for tuberculosis, coupled with the rise of drug resistance, underscores the critical need for new chemical entities that can effectively combat Mtb.[1][2][3][4] The 2-aminothiazole scaffold has emerged as a valuable pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The 2-aminothiazole-4-carboxylate derivatives, in particular, have been identified as a promising template for the development of novel anti-tubercular agents.[1][2][3][4] These compounds offer a tractable synthetic route and have shown excellent activity against the virulent H37Rv strain of M. tuberculosis.[1][2][3][4]
Synthesis of 2-Aminothiazole-4-Carboxylate Derivatives
The synthesis of 2-aminothiazole-4-carboxylate derivatives is commonly achieved through the Hantzsch thiazole synthesis.[5][6][7] This versatile method involves the condensation of a thiourea or its derivative with an α-haloketone. For the synthesis of the 2-aminothiazole-4-carboxylate scaffold, a substituted thiourea is reacted with a substituted bromoketone.[5] Variations in the substituents at the C-2 and C-4 positions of the thiazole ring can be readily achieved by using different starting materials, allowing for the exploration of structure-activity relationships.[5][8][9]
A general synthetic scheme is depicted below:
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole-4-carboxylate derivatives.
Comparative Anti-Tubercular Activity
The in vitro efficacy of novel compounds is a critical determinant of their therapeutic potential. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard metric for assessing anti-bacterial activity. The following table summarizes the MIC values of representative 2-aminothiazole-4-carboxylate derivatives against M. tuberculosis H37Rv, compared to the standard first-line anti-tubercular drug, Isoniazid (INH).
| Compound | MIC (µg/mL) | MIC (µM) | Reference Drug | MIC (µg/mL) | MIC (µM) |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | 0.24 | Isoniazid (INH) | 0.25 | 1.8 |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | >100 | - | Isoniazid (INH) | 0.25 | 1.8 |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | 0.008 | 0.024 | Isoniazid (INH) | 0.25 | 1.8 |
Data sourced from Al-Balas et al., 2009 and Cale et al., 2013.[2][3][8][9]
Notably, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrates significantly greater potency than Isoniazid, with an MIC of 0.06 µg/mL (0.24 µM).[2][3][4][10] Furthermore, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine exhibits exceptional activity with an MIC of 0.008 µg/mL (0.024 µM), highlighting the potential for substantial improvements in efficacy through structural modifications.[8][9]
Structure-Activity Relationship (SAR) Insights
The exploration of SAR is crucial for optimizing the anti-tubercular activity of the 2-aminothiazole-4-carboxylate scaffold. Studies have revealed several key structural features that influence efficacy:
-
Substitutions at the C-2 Position: The 2-amino group is a critical pharmacophore. While acylation of this group can sometimes lead to a loss of whole-cell activity, as seen with methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, other substitutions, such as substituted benzoyl groups, can dramatically enhance potency.[5][8][9] The N-2 position exhibits considerable flexibility, allowing for the introduction of various lipophilic substituents to improve activity.[5][8][9][11]
-
Substitutions at the C-4 Position: The carboxylate group at the C-4 position is important for activity. Modifications at this position are generally not well-tolerated, suggesting its involvement in crucial interactions with the biological target.[5][8][9] However, some reports indicate that the placement of a 2-pyridyl unit at this position can confer good activity.[5][8][9]
-
The Thiazole Core: The central thiazole ring appears to be essential for the anti-tubercular activity of this class of compounds, as replacements of the thiazole core are generally detrimental to their efficacy.[5][8][9]
Caption: Key structure-activity relationships for 2-aminothiazole-4-carboxylate derivatives.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for the evaluation of 2-aminothiazole-4-carboxylate derivatives.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay widely used for determining the drug susceptibility of M. tuberculosis.[12][13][14][15][16] It relies on the reduction of the blue, non-fluorescent indicator Alamar Blue (resazurin) to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds and standard drugs (e.g., Isoniazid)
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and control drugs in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv. Include drug-free control wells.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
Add a mixture of Alamar Blue reagent and Tween 80 to a control well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[15]
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 2: Cytotoxicity Assessment using MTT Assay
It is crucial to assess the toxicity of potential drug candidates against mammalian cells to determine their selectivity. The MTT assay is a colorimetric assay that measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[17][18][19][20][21]
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
96-well plates
-
Cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the medium and add fresh medium containing the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 2-aminothiazole-4-carboxylate scaffold represents a highly promising starting point for the development of novel anti-tubercular agents.[1][2][3][4] Derivatives of this class have demonstrated potent activity against M. tuberculosis, in some cases surpassing the efficacy of the frontline drug Isoniazid. The established synthetic routes and the growing understanding of their structure-activity relationships provide a solid foundation for further optimization.
Future research should focus on:
-
Mechanism of Action Elucidation: While some studies have suggested that these compounds may not target the β-ketoacyl-ACP synthase mtFabH, their precise molecular target remains to be identified.[2][3][4] Unraveling the mechanism of action will be crucial for rational drug design and overcoming potential resistance mechanisms.
-
Pharmacokinetic Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives.
-
In Vivo Efficacy: Ultimately, the anti-tubercular activity of these compounds must be validated in animal models of tuberculosis.
By addressing these key areas, the scientific community can advance the development of 2-aminothiazole-4-carboxylate derivatives as a new and effective treatment for tuberculosis.
References
- 1. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]
- 13. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 14. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. clyte.tech [clyte.tech]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-5-methylthiazole-4-carboxylic Acid: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, halogenated heterocyclic compounds like 2-Chloro-5-methylthiazole-4-carboxylic acid (CAS No. 1194374-24-7) are pivotal building blocks. However, with their utility comes the critical responsibility of safe handling and environmentally sound disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, ensuring both personal and environmental protection.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure is initiated, a thorough understanding of the compound's hazards is paramount. This compound is a halogenated organic acid that presents several health and environmental risks.
GHS Hazard Classification:
According to available Safety Data Sheets (SDS), this compound is classified with the following hazard statements[1][2][3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate careful handling to avoid direct contact and inhalation. The presence of a chlorinated heterocyclic ring places this compound in the category of halogenated organic waste , which has specific disposal requirements due to the potential for forming persistent organic pollutants if not managed correctly.
| Hazard Statement | GHS Code | Description |
| Skin Irritation | H315 | Causes redness, itching, or inflammation upon contact with skin. |
| Eye Irritation | H319 | Can cause serious irritation, pain, or damage to the eyes. |
| Respiratory Irritation | H335 | May irritate the respiratory tract if inhaled, leading to coughing or shortness of breath. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the selection and use of appropriate PPE is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood.
Mandatory PPE Ensemble:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for chlorinated organic compounds. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be utilized.[3]
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, if there is any risk of dust or aerosol generation outside of this controlled environment, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
Spill Management: Preparedness and Response
Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.
Immediate Actions for a Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed above.
-
Contain and Absorb: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container. Avoid generating dust. For liquid solutions, use an inert absorbent material (such as vermiculite, sand, or a commercial chemical absorbent) to contain the spill.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse. All cleanup materials, including contaminated absorbents and wipes, must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). The cardinal rule is that halogenated organic compounds must never be disposed of down the drain or in regular trash.
Workflow for Proper Disposal:
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Characterization and Segregation:
-
Identify all waste containing this compound, whether in solid form or dissolved in a solvent.
-
This waste must be segregated as Halogenated Organic Waste .[4][5] Do not mix with non-halogenated organic waste, inorganic waste, or aqueous waste streams. Incompatible wastes can lead to dangerous reactions.
-
-
Container Selection and Labeling:
-
Choose a waste container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a secure, leak-proof screw cap.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly list all contents on the label, including "this compound" and any solvents present. Avoid using chemical formulas or abbreviations.[6]
-
-
Waste Accumulation:
-
All transfers of waste into the container should be performed inside a chemical fume hood to minimize inhalation exposure.
-
Keep the waste container securely closed at all times, except when actively adding waste.[6]
-
Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of laboratory personnel. It must have secondary containment (e.g., a spill tray) to capture any potential leaks.
-
-
Final Disposal:
-
Once the container is full or the project is complete, arrange for the waste to be collected by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary disposal method for halogenated organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][7] This process is designed to destroy the organic molecule and scrub harmful byproducts like hydrogen chloride (HCl) from the flue gases.
-
By adhering to this structured disposal protocol, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost respect for environmental stewardship.
References
- 1. This compound | 1194374-24-7 [sigmaaldrich.com]
- 2. 1194374-24-7[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. file.ambeed.com [file.ambeed.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
